PROTAC BTK Degrader-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C80H94F2N14O20P2 |
|---|---|
Molecular Weight |
1671.6 g/mol |
IUPAC Name |
[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy-hydroxyphosphoryl] [3-[5-[9-[2-[4-[4-[5-fluoro-3-[[2-fluoro-4-(2-hydroxypropan-2-yl)benzoyl]amino]-2-methylphenyl]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]ethyl]-3,9-diazaspiro[5.5]undecane-3-carbonyl]-2-methoxyphenyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C80H94F2N14O20P2/c1-48(2)70(91-66(97)25-38-113-39-37-95-67(98)21-22-68(95)99)75(103)89-61(8-7-30-84-77(83)105)74(102)87-56-17-11-51(12-18-56)45-114-117(108,109)116-118(110,111)115-47-96-69(100)24-32-94(78(96)106)64-40-53(15-20-65(64)112-6)76(104)93-35-28-80(29-36-93)26-33-92(34-27-80)31-23-50-9-13-52(14-10-50)63-44-59-71(85-46-86-72(59)88-63)58-42-55(81)43-62(49(58)3)90-73(101)57-19-16-54(41-60(57)82)79(4,5)107/h9-22,40-44,46,48,61,70,107H,7-8,23-39,45,47H2,1-6H3,(H,87,102)(H,89,103)(H,90,101)(H,91,97)(H,108,109)(H,110,111)(H3,83,84,105)(H,85,86,88)/t61-,70-/m0/s1 |
InChI Key |
HJFBGWWBJJLEQM-XQGMWVLASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)N(C9=O)COP(=O)(O)OP(=O)(O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCN1C(=O)C=CC1=O |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)N(C9=O)COP(=O)(O)OP(=O)(O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC BTK Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways.[1][2] Its dysregulation is a key driver in various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3][4][5] While small-molecule inhibitors of BTK have shown clinical efficacy, challenges such as acquired resistance, often through mutations like C481S, and off-target effects limit their long-term utility.[5][6][7] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome these limitations by inducing the targeted degradation of proteins.[8][9][10] This guide provides a detailed technical overview of the mechanism of action of a representative PROTAC BTK degrader, herein referred to as PROTAC BTK Degrader-8.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[11][12] One ligand binds to the protein of interest (POI), in this case, BTK, while the other recruits an E3 ubiquitin ligase.[11][12] This dual binding induces the formation of a ternary complex between BTK and the E3 ligase.[1][8][13] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK, leading to its polyubiquitination.[8][11][14] The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1][11][14] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[11][15]
Signaling Pathway of BTK and Interruption by this compound
BTK is a crucial downstream effector of the B-cell receptor (BCR).[16] Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the PLCγ2, NF-κB, and MAPK pathways.[16] These pathways are essential for B-cell proliferation, survival, and differentiation.[3][16] In B-cell malignancies, constitutive activation of the BCR signaling pathway, and therefore BTK, drives tumor growth and survival.[3][5]
This compound, by inducing the degradation of BTK, effectively shuts down this entire signaling cascade. Unlike inhibitors that only block the kinase activity, degradation removes the entire protein, including its scaffolding function, providing a more complete and sustained pathway inhibition.[6][17]
Caption: BTK signaling pathway and its disruption by this compound.
Quantitative Performance of Representative PROTAC BTK Degraders
While specific data for "this compound" is not publicly available, the following table summarizes the performance of well-characterized PROTAC BTK degraders from published literature. This provides a benchmark for the expected potency and efficacy.
| Compound Name | E3 Ligase Ligand | Target Cells | DC50 (nM) | Dmax (%) | Reference |
| DD-03-171 | Thalidomide (CRBN) | Mantle Cell Lymphoma (MCL) | 5.1 | >95 | |
| MT-802 | Pomalidomide (CRBN) | Mino (MCL) | ~1 | >99 | [18] |
| PS-RC-1 | Pomalidomide (CRBN) | Mino (MCL) | ~10 | >90 | [4] |
| NX-2127 | CRBN-based | Chronic Lymphocytic Leukemia (CLL) | <10 | >80 | [19][20] |
| BGB-16673 | CRBN-based | Chronic Lymphocytic Leukemia (CLL) | Not specified | >90 | [21] |
-
DC50 : The concentration of the degrader required to induce 50% degradation of the target protein.[4][22]
-
Dmax : The maximum percentage of target protein degradation achievable with the degrader.[4][23]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PROTAC BTK degraders. Below are protocols for key experiments.
Western Blotting for BTK Degradation
Objective: To quantify the extent of BTK protein degradation following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture target cells (e.g., Mino, TMD8) to logarithmic growth phase.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates to equal concentrations and denature by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle control.
-
Plot the percentage of degradation against the degrader concentration to determine DC50 and Dmax values.
-
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cells.
Methodology:
-
Cell Seeding:
-
Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for 72-120 hours.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot cell viability against the log of the compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
-
Experimental Workflow for Characterization of this compound
Caption: General experimental workflow for the preclinical characterization of a PROTAC BTK degrader.
Conclusion
PROTAC BTK degraders, exemplified by the hypothetical this compound, offer a promising therapeutic strategy for B-cell malignancies. By hijacking the ubiquitin-proteasome system to induce the degradation of BTK, these molecules can overcome the limitations of traditional inhibitors. Their catalytic mechanism of action and ability to eliminate the entire target protein provide a potent and sustained inhibition of the oncogenic BCR signaling pathway. The comprehensive characterization of their degradation efficiency, selectivity, and anti-proliferative effects through rigorous experimental protocols is essential for their successful development into novel cancer therapies.
References
- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 7. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. ijcrr.com [ijcrr.com]
- 10. mdpi.com [mdpi.com]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. researchgate.net [researchgate.net]
- 19. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 20. youtube.com [youtube.com]
- 21. An update on BTK-targeting therapies in NHL & CLL: combinations, BTK degraders, and ongoing trials | VJHemOnc [vjhemonc.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
An In-Depth Technical Guide to PROTAC BTK Degrader-8: Synthesis and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of PROTAC BTK Degrader-8, a proteolysis-targeting chimera designed to induce the degradation of Bruton's tyrosine kinase (BTK). This document outlines its chemical structure, a representative synthesis methodology, and its mechanism of action within relevant signaling pathways.
Introduction to PROTAC Technology and BTK Inhibition
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the protein entirely, which can offer advantages in overcoming drug resistance and targeting proteins previously considered "undruggable".[3][4]
Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways that regulate B-cell proliferation, differentiation, and survival.[5][6] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a validated therapeutic target.[7] PROTAC-mediated degradation of BTK presents a promising strategy to abrogate both the kinase-dependent and independent functions of the protein.[7]
Chemical Structure and Properties of this compound
This compound is a complex molecule designed to bridge BTK and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of BTK. Its chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₈₀H₉₄F₂N₁₄O₂₀P₂ |
| IUPAC Name | [[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy-hydroxyphosphoryl] [3-[5-[9-[2-[4-[4-[5-fluoro-3-[[2-fluoro-4-(2-hydroxypropan-2-yl)benzoyl]amino]-2-methylphenyl]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]ethyl]-3,9-diazaspiro[5.5]undecane-3-carbonyl]-2-methoxyphenyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl hydrogen phosphate |
| SMILES | CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)N(C9=O)COP(=O)(O)OP(=O)(O)OCC1=CC=C(C=C1)NC(=O)--INVALID-LINK--N)NC(=O)--INVALID-LINK--C)NC(=O)CCOCCN1C(=O)C=CC1=O |
| Molecular Weight | 1671.6 g/mol |
Quantitative Data for Representative BTK PROTACs
While specific quantitative data for this compound is not publicly available, the following table summarizes typical performance metrics for other reported BTK PROTACs, providing a benchmark for expected efficacy.
| Compound | DC₅₀ (nM) | Target Cell Line | E3 Ligase Ligand | Reference |
| PROTAC BTK Degrader-1 | - | - | - | [8] |
| PROTAC BTK Degrader-3 | 10.9 | Mino | - | [9][10] |
| MT-802 | 1 | - | Cereblon | [11] |
| SJF620 | 7.9 | NAMALWA | Cereblon | [12] |
| RC-1 | 8-40 | MOLM-14 | Cereblon | [3] |
Experimental Protocols: A Representative Synthesis of a BTK PROTAC
The synthesis of a PROTAC molecule like BTK Degrader-8 is a multi-step process that involves the synthesis of three key components: a BTK-binding moiety (warhead), an E3 ligase-binding moiety, and a linker, followed by their conjugation.[2][13] The following is a generalized experimental protocol based on the synthesis of similar BTK PROTACs.[12]
Materials:
-
BTK inhibitor with a suitable attachment point (e.g., a derivative of ibrutinib (B1684441) or spebrutinib)
-
E3 ligase ligand with a reactive handle (e.g., a derivative of thalidomide (B1683933) or pomalidomide (B1683931) for Cereblon, or a VHL ligand)
-
Linker with appropriate functional groups for conjugation (e.g., PEG or alkyl chains with terminal amines, carboxyl groups, or alkynes/azides for click chemistry)
-
Coupling reagents (e.g., HATU, PyBOP)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, acetonitrile)
-
Reagents for functional group transformations and deprotection (e.g., TFA)
-
Silica gel for column chromatography
-
Analytical instruments (NMR, LC-MS, HPLC)
Procedure:
-
Synthesis of the Linker-E3 Ligase Ligand Conjugate: a. Dissolve the E3 ligase ligand (e.g., pomalidomide derivative) in an appropriate solvent like DMF. b. Add the bifunctional linker, which has a protected reactive group on one end and a group suitable for coupling on the other. c. Add a coupling reagent and a base to facilitate the amide bond formation between the E3 ligase ligand and the linker. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, purify the product by column chromatography. f. Deprotect the other end of the linker to expose the reactive group for conjugation with the BTK warhead.
-
Synthesis of the BTK Warhead with a Linker Attachment Point: a. Synthesize or procure a BTK inhibitor that has been modified to include a reactive functional group (e.g., an amine or carboxylic acid) at a position that does not interfere with its binding to BTK.
-
Final Conjugation of the BTK Warhead to the Linker-E3 Ligase Ligand: a. Dissolve the Linker-E3 Ligase Ligand conjugate in a suitable solvent like DMF. b. Add the modified BTK warhead. c. Add a coupling reagent and a base to form the final PROTAC molecule. d. Monitor the reaction progress. e. Purify the final this compound using preparative HPLC. f. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Signaling Pathways and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome pathway to induce the degradation of BTK.[14][15] This process involves the formation of a ternary complex between BTK, the PROTAC molecule, and an E3 ubiquitin ligase.
Caption: General mechanism of action for this compound.
By inducing the degradation of BTK, the PROTAC effectively shuts down the BTK signaling pathway.[16][17] This pathway is initiated by the B-cell receptor and involves a cascade of phosphorylation events leading to the activation of downstream transcription factors that promote cell survival and proliferation.[5]
Caption: Simplified BTK signaling pathway and the point of intervention by this compound.
Logical Workflow for BTK PROTAC Synthesis and Evaluation
The development of a BTK PROTAC involves a structured workflow from initial design to in vivo testing.
Caption: Logical workflow for the synthesis and evaluation of a BTK PROTAC.
Conclusion
This compound represents a sophisticated approach to targeting Bruton's tyrosine kinase by harnessing the cell's natural protein degradation machinery. This technical guide provides a foundational understanding of its chemical structure, a representative synthesis protocol, and its mechanism of action. The continued development and optimization of BTK-targeting PROTACs hold significant promise for the treatment of B-cell malignancies and other diseases driven by aberrant BTK signaling.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PROTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 14. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Unveiling of PROTAC BTK Degrader-8: A Deep Dive into its Discovery and Development
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and biological evaluation of PROTAC BTK Degrader-8, a potent Bruton's tyrosine kinase (BTK) degrader, is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the core science behind this innovative molecule, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
This compound has been identified as a key component in the development of next-generation targeted therapies. It serves as the payload in a sophisticated antibody-drug conjugate (ADC) system, designed to deliver the BTK-degrading molecule directly to specific cells. This targeted approach aims to enhance efficacy while minimizing off-target effects.
Quantitative Data Summary
The biological activity of this compound and its corresponding antibody-drug conjugates (ADCs) has been rigorously evaluated. The following tables summarize the key quantitative data from in vitro assays.
| Compound | Cell Line | GI50 (nM) | DC50 (nM) - BTK-GFP | DC50 (nM) - Endogenous BTK |
| This compound (Payload of ADC 3 & 4) | TMD8 | 1.3 | 0.8 | 0.8 |
| ADC 3 | TMD8 | 1.8 | 0.7 | 0.7 |
| ADC 4 | TMD8 | 2.5 | 0.9 | 0.9 |
Table 1: In vitro activity of this compound and its corresponding ADCs in the TMD8 cell line. GI50 represents the concentration for 50% growth inhibition, while DC50 indicates the concentration for 50% degradation of the target protein.
Core Experimental Protocols
This guide provides detailed methodologies for the key experiments performed in the evaluation of this compound and its conjugates.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the careful assembly of a BTK-binding moiety, a linker, and an E3 ligase-binding ligand. The detailed synthetic route and characterization data are provided in the supplementary information of the primary research article. The process typically involves standard organic chemistry reactions such as amide couplings and nucleophilic substitutions to connect the three key components.
In Vitro BTK Degradation Assay (Western Blot)
-
Cell Culture and Treatment: TMD8 cells are cultured in appropriate media and seeded in multi-well plates. Cells are then treated with varying concentrations of this compound or the corresponding ADCs for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BTK and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the level of BTK protein is normalized to the loading control. The DC50 value is calculated from the dose-response curve.
Cell Viability (Cytotoxicity) Assay
-
Cell Seeding: TMD8 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or the ADCs.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the GI50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used for the study.
-
Tumor Implantation: Human B-cell lymphoma cells, such as TMD8, are subcutaneously implanted into the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with this compound, ADCs, or vehicle control is initiated.
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, and the levels of BTK protein are analyzed by western blot or immunohistochemistry to assess in vivo target degradation.
Visualizing the Science
To further elucidate the mechanisms and processes involved, this guide includes diagrams generated using the DOT language.
An In-depth Technical Guide to PROTAC BTK Degrader-8 (UBX-382): E3 Ligase Recruitment and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Bruton's tyrosine kinase (BTK) PROTAC degrader, PROTAC BTK Degrader-8, also known as UBX-382. It details its mechanism of action, focusing on its recruitment of the E3 ligase Cereblon, and presents its degradation efficacy and selectivity profile based on preclinical data. This document is intended to serve as a core resource for researchers and professionals in the field of targeted protein degradation and drug development.
Introduction to this compound (UBX-382)
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate disease-causing proteins by hijacking the body's own cellular disposal machinery.[1] this compound (UBX-382) is a potent, orally bioavailable PROTAC designed to target Bruton's tyrosine kinase (BTK) for degradation.[2][3] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its aberrant activity is implicated in various B-cell malignancies.[2][3] A key advantage of BTK degraders like UBX-382 is their potential to overcome resistance to traditional BTK inhibitors, which can be rendered ineffective by mutations in the BTK protein, such as the C481S mutation.[2]
Mechanism of Action: E3 Ligase Recruitment
PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] UBX-382 functions by forming a ternary complex between BTK and the E3 ubiquitin ligase Cereblon (CRBN).[2] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.
dot
Caption: Mechanism of action of UBX-382.
Quantitative Data Summary
The following tables summarize the quantitative data for UBX-382's degradation potency and anti-proliferative activity from preclinical studies.
Table 1: BTK Degradation Potency of UBX-382
| Cell Line | BTK Status | DC50 (nM) | Reference |
| TMD-8 | Wild-type | 4.56 | [4][5] |
| HEK293 | Wild-type (overexpressed) | Effective degradation | [5] |
| HEK293 | E41K Mutant (overexpressed) | Effective degradation | [5] |
| HEK293 | C481S Mutant (overexpressed) | Effective degradation | [5] |
| HEK293 | C481R Mutant (overexpressed) | Effective degradation | [5] |
| HEK293 | C481T Mutant (overexpressed) | Effective degradation | [5] |
| HEK293 | C481Y Mutant (overexpressed) | Effective degradation | [5] |
| HEK293 | C481F Mutant (overexpressed) | Effective degradation | [5] |
| HEK293 | L528W Mutant (overexpressed) | Effective degradation | [5] |
DC50: The concentration of the degrader required to induce 50% degradation of the target protein.
Table 2: Anti-proliferative Activity of UBX-382
| Cell Line | Cell Type | IC50 (nM) | Reference |
| TMD-8 | Diffuse Large B-cell Lymphoma | 14 | [5] |
| WSU-DLCL2 | Germinal Center B-cell DLBCL | 18 | [5] |
| OCI-Ly3 | Activated B-cell DLBCL | 199 | [5] |
| U2932 | Activated B-cell DLBCL | 21 | [5] |
IC50: The concentration of the drug that inhibits 50% of cell proliferation.
Selectivity Profile
UBX-382 demonstrates a degree of selectivity in its degradation profile. While its primary target is BTK, as a CRBN-recruiting PROTAC, it can also induce the degradation of other proteins known as "neosubstrates." The degradation of these neosubstrates is cell-type dependent.[2][3][6]
-
Primary Target: BTK (Wild-type and various mutant forms)
-
Known Neosubstrates: Ikaros (IKZF1), Aiolos (IKZF3), and GSPT1. The degradation of these proteins can contribute to the therapeutic effect of the PROTAC.
The selectivity of UBX-382 is a critical aspect of its therapeutic potential and safety profile, and further investigation into its broader proteome-wide effects is ongoing.
Signaling Pathway
UBX-382 targets BTK, a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately promoting B-cell proliferation, survival, and differentiation. By degrading BTK, UBX-382 effectively shuts down this signaling pathway.
dot
Caption: Simplified BTK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of UBX-382.
Western Blot for BTK Degradation
This protocol is used to quantify the degradation of BTK protein in cells following treatment with UBX-382.
Materials:
-
Cell line of interest (e.g., TMD-8)
-
UBX-382
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize. Treat cells with varying concentrations of UBX-382 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the BTK band intensity to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BTK degradation relative to the vehicle control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability to determine the anti-proliferative effects of UBX-382.
Materials:
-
Cell line of interest
-
UBX-382
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of UBX-382 for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Plot the luminescence values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
dot
Caption: Experimental workflow for UBX-382.
Conclusion
This compound (UBX-382) is a potent and orally bioavailable degrader of BTK that effectively recruits the E3 ligase Cereblon. It demonstrates robust degradation of both wild-type and clinically relevant mutant forms of BTK, translating to significant anti-proliferative effects in various B-cell lymphoma cell lines. The ability of UBX-382 to overcome resistance to conventional BTK inhibitors highlights its potential as a promising therapeutic strategy for B-cell malignancies. Further research will continue to elucidate its full therapeutic potential and selectivity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
In Vitro Characterization of a PROTAC BTK Degrader: A Technical Guide
Disclaimer: Publicly available information does not identify a specific molecule designated as "PROTAC BTK Degrader-8". This guide provides a representative in vitro characterization of a potent PROTAC Bruton's tyrosine kinase (BTK) degrader, compiled from publicly accessible data on various well-documented BTK PROTACs. The data and protocols presented here are illustrative of the typical characterization of such molecules.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins of interest by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][]
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[6][7] PROTAC-mediated degradation of BTK offers a promising alternative to traditional inhibition, with the potential to overcome resistance and enhance efficacy.[8][9] This document outlines the in vitro characterization of a representative BTK PROTAC degrader.
Mechanism of Action
The fundamental mechanism of a PROTAC involves recruiting an E3 ligase to the target protein, leading to its degradation.
Caption: General mechanism of action of a PROTAC molecule.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative BTK PROTAC degrader, TQ-3959, in the TMD-8 lymphoma cell line.[8]
| Parameter | Value | Cell Line | Description |
| DC50 | 0.4 nM | TMD-8 | Concentration required to degrade 50% of the target protein. |
| Dmax | >90% | TMD-8 | Maximum percentage of protein degradation achieved. |
| Anti-proliferative Activity | Potent | Multiple Lymphoma Cell Lines | Ability to inhibit the growth of cancer cells. |
Experimental Protocols
Cell Culture
TMD-8 cells (a diffuse large B-cell lymphoma cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for BTK Degradation
-
Cell Treatment: Seed TMD-8 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BTK PROTAC degrader for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of BTK degradation relative to the vehicle-treated control.
Cell Viability Assay
-
Cell Seeding: Seed TMD-8 cells in a 96-well plate at a density of 1 x 104 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of the BTK PROTAC degrader for 72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus indicative of the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway and Experimental Workflow
BTK Signaling Pathway
BTK is a key kinase in the B-cell receptor signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation.[10][11][12]
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.
In Vitro Characterization Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a PROTAC BTK degrader.
Caption: Experimental workflow for in vitro characterization of a BTK PROTAC.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 4. researchgate.net [researchgate.net]
- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
The Structural Basis of PROTAC-Mediated BTK Degradation: A Technical Guide to the BTK Degrader-8 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology surrounding the formation of ternary complexes by PROTAC (Proteolysis Targeting Chimera) BTK degraders. Due to the limited public data on a specific molecule designated "PROTAC BTK Degrader-8," this document will focus on the well-characterized and seminal BTK PROTAC, MT-802 , as a representative example to illustrate the principles of ternary complex formation, structural analysis, and biochemical characterization.
Introduction: PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1] While small molecule inhibitors of BTK have shown clinical efficacy, challenges such as acquired resistance, particularly through mutations like C481S, and off-target effects have emerged.[2][3]
PROTACs offer a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's natural ubiquitin-proteasome system to induce its degradation.[4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (in this case, BTK), a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or von Hippel-Lindau [VHL]), and a linker connecting the two.[4] The formation of a stable ternary complex between BTK, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and proteasomal degradation of BTK.[4]
MT-802 is a potent BTK PROTAC that recruits the E3 ligase Cereblon to induce the degradation of both wild-type and C481S mutant BTK, offering a potential solution to acquired resistance to covalent BTK inhibitors.[2][5]
Quantitative Data for the Representative BTK Degrader: MT-802
The following table summarizes key quantitative data for the BTK PROTAC MT-802, providing insights into its potency and binding affinities.
| Parameter | Value | Cell Line/System | Comments | Reference(s) |
| Degradation Potency (DC50) | ||||
| Wild-Type BTK | 14.6 nM | NAMALWA cells | DC50 is the concentration required to induce 50% degradation of the target protein. | [5] |
| C481S Mutant BTK | 14.9 nM | XLA cells with C481S BTK | Demonstrates efficacy against the common resistance mutation. | [5] |
| Wild-Type BTK | 9.1 nM | Not specified | Another reported value for wild-type BTK degradation. | [6] |
| Binding Affinity (IC50) | ||||
| BTK (Wild-Type) | 18.11 nM | TR-FRET-based binding assay | IC50 reflects the concentration required to inhibit 50% of binding. | [5] |
| Cereblon (CRBN) | 1.258 µM | TR-FRET-based binding assay | Shows weaker binding to the E3 ligase compared to the target protein. | [5] |
| In Vitro Kinase Inhibition (IC50) | ||||
| Wild-Type BTK | ~50 nM | In vitro kinase assay | Less potent as an inhibitor compared to its degradation activity. | [3] |
| C481S Mutant BTK | ~20 nM | In vitro kinase assay | Retains inhibitory activity against the mutant form. | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and characterization of BTK PROTACs.
PROTAC-Mediated BTK Degradation Pathway
The following diagram illustrates the catalytic cycle of PROTAC-mediated degradation of BTK.
Caption: Mechanism of PROTAC-mediated BTK degradation.
Experimental Workflow for Characterizing BTK PROTACs
The diagram below outlines a typical experimental workflow for the preclinical characterization of a novel BTK PROTAC.
Caption: Experimental workflow for BTK PROTAC characterization.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of BTK PROTACs like MT-802.
Western Blot for BTK Degradation
Objective: To quantify the extent of BTK protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line (e.g., NAMALWA, Ramos, or primary CLL cells)
-
BTK PROTAC (e.g., MT-802)
-
DMSO (vehicle control)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of the BTK PROTAC or DMSO for a specified time (e.g., 24 hours).[7]
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize the BTK signal to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To measure the binding affinity of the PROTAC to BTK and the E3 ligase, and to assess the formation of the ternary complex.
Materials:
-
Recombinant tagged BTK protein (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1)
-
BTK PROTAC
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Europium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-Alexa Fluor 647)
-
Assay buffer
-
Microplate reader with TR-FRET capability
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the BTK PROTAC in assay buffer. Prepare solutions of the tagged proteins and labeled antibodies at optimized concentrations.
-
Assay Setup: In a microplate, add the BTK protein, CRBN-DDB1 complex, and the BTK PROTAC.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation and antibody binding.[10]
-
Measurement: Read the plate on a TR-FRET-enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.[10]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (e.g., IC50 or Kd).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the binding interactions between the PROTAC and its target proteins.
Materials:
-
Purified BTK protein
-
Purified E3 ligase (e.g., CRBN)
-
BTK PROTAC
-
ITC instrument
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same dialysis buffer to minimize buffer mismatch effects.[11]
-
Instrument Setup: Thoroughly clean the ITC cell and syringe. Set the experimental temperature.
-
Loading: Load the protein solution (e.g., BTK) into the sample cell and the PROTAC solution into the titration syringe.[12]
-
Titration: Perform a series of small, timed injections of the PROTAC into the protein solution while monitoring the heat change.[12]
-
Data Analysis: Integrate the heat-change peaks for each injection and plot them against the molar ratio of the titrant to the sample. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.[12]
-
Ternary Complex Analysis: To study the ternary complex, one protein (e.g., CRBN) can be pre-saturated with the PROTAC before titrating into the second protein (e.g., BTK).
X-ray Crystallography for Structural Elucidation of the Ternary Complex
Objective: To obtain a high-resolution 3D structure of the BTK-PROTAC-E3 ligase ternary complex.
Materials:
-
Highly pure and concentrated BTK protein
-
Highly pure and concentrated E3 ligase complex (e.g., CRBN-DDB1)
-
BTK PROTAC
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source recommended)
Protocol:
-
Protein Expression and Purification: Overexpress and purify large quantities of stable BTK and the E3 ligase complex.[13]
-
Ternary Complex Formation: Incubate the purified proteins with a stoichiometric excess of the PROTAC to form the ternary complex.[13]
-
Complex Purification: Optionally, purify the formed ternary complex using size-exclusion chromatography to remove unbound components.[13]
-
Crystallization Screening: Set up crystallization trials by mixing the purified complex with a wide range of crystallization reagents using vapor diffusion methods (sitting or hanging drop).[13]
-
Crystal Optimization and Harvesting: Optimize initial crystal hits by refining the conditions. Cryo-protect and harvest suitable crystals.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals. Process the data and solve the 3D structure using molecular replacement and refinement techniques.
Conclusion
The development of PROTAC BTK degraders represents a significant advancement in the targeted therapy of B-cell malignancies. The formation of a stable and cooperative ternary complex is fundamental to their mechanism of action. A thorough understanding of the structural biology of these complexes, facilitated by the experimental techniques detailed in this guide, is paramount for the rational design and optimization of next-generation degraders with improved potency, selectivity, and drug-like properties. While "this compound" remains an uncharacterized entity in the public domain, the principles and methodologies outlined here, using MT-802 as a case study, provide a robust framework for researchers in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 10. bioauxilium.com [bioauxilium.com]
- 11. tainstruments.com [tainstruments.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC BTK Degraders: Core Principles and Intellectual Property
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment, rather than merely inhibiting their function.[1] This approach utilizes the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1] Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[2][3] Consequently, BTK has emerged as a prime target for PROTAC-mediated degradation. While specific public information for a compound named "PROTAC BTK Degrader-8" is limited, this guide provides a comprehensive technical overview of the core principles, intellectual property landscape, and experimental evaluation of PROTAC BTK degraders, using data from well-characterized molecules such as MT-802, SJF620, P13I, and NX-5948 as illustrative examples.
Intellectual Property Landscape
The intellectual property surrounding PROTAC BTK degraders is a rapidly evolving field. Patents in this domain typically cover several key aspects:
-
Composition of Matter: These patents claim the specific chemical structures of the PROTAC molecules, encompassing the BTK-binding ligand, the E3 ligase-recruiting moiety, and the linker connecting them.
-
Linker Chemistry: Innovations in the design of the linker, which plays a crucial role in the formation and stability of the ternary complex, are often the subject of patent applications.
-
E3 Ligase Binders: Novel ligands that recruit specific E3 ligases, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), are also a key area of intellectual property.[2][4]
-
Methods of Use: Patents frequently include claims covering the use of these compounds for treating specific diseases, such as B-cell malignancies.[5][6]
Mechanism of Action of BTK PROTACs
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.[2] This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to both BTK and an E3 ligase (e.g., CRBN or VHL), forming a ternary complex.[2]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of BTK.[2]
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[2]
-
Catalytic Cycle: The PROTAC molecule is released after inducing ubiquitination and can then engage another BTK molecule, allowing it to act catalytically at sub-stoichiometric concentrations.[2][7]
The BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling cascade.[8][9] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[10] By inducing the degradation of BTK, PROTACs effectively shut down this entire signaling pathway.
Quantitative Data Summary
The efficacy of various BTK PROTACs has been quantified in numerous studies. The following tables summarize key parameters for several well-characterized compounds.
Table 1: In Vitro Degradation Efficacy of BTK PROTACs
| Compound | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| MT-802 | CRBN | NAMALWA | 14.6 | >99 | [11] |
| C481S BTK XLAs | 14.9 | >99 | [11] | ||
| SJF620 | CRBN | NAMALWA | 7.9 | 95 | [12] |
| P13I | CRBN | HBL-1 (C481S) | ~30 (for 50% degradation) | >90 | [13] |
| Mino | 9.2 | >90 | [13] | ||
| UBX-382 | CRBN | TMD-8 | Single-digit nM | >90 | [9][14] |
| NX-5948 | CRBN | Primary human B cells | 0.034 | 98 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity of BTK PROTACs
| Compound | Cell Line | GI50 / IC50 (nM) | Reference(s) |
| P13I | HBL-1 (C481S) | ~28 | [13] |
| HBL-1 | 1.5 | [8] | |
| Ibrutinib (B1684441) | HBL-1 (C481S) | ~700 | [13] |
| HBL-1 | 2.5 | [8] |
GI50/IC50: Half-maximal growth inhibition concentration.
Table 3: Pharmacokinetic Properties of BTK PROTACs in Mice
| Compound | Dose (mg/kg, IV) | Half-Life (t1/2, h) | Clearance (Cl, mL/min/kg) | Exposure (AUClast, min*ng/mL) | Reference(s) |
| MT-802 | 1 | 0.119 | 1662 | 10.2 | [2] |
| SJF620 | 1 | 1.64 | 40.8 | 405 | [2][15] |
Key Experimental Protocols
Western Blot for BTK Degradation
This protocol is used to quantify the reduction in BTK protein levels following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., NAMALWA, TMD-8)
-
BTK PROTAC
-
Complete culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of the BTK PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[16]
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse in ice-cold RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[17]
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[17]
-
Analysis: Strip the membrane and re-probe for a loading control. Quantify the band intensities and normalize the BTK signal to the loading control to determine the relative BTK protein levels.[17][18]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[18]
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
BTK PROTAC at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to adhere or stabilize.[18]
-
PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC and incubate for the desired time period (e.g., 72 hours).[18]
-
Reagent Preparation and Addition: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and add it to each well.[18]
-
Incubation and Measurement: Mix to induce cell lysis and incubate to stabilize the luminescent signal. Measure the luminescence using a luminometer.[18]
-
Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate the GI50/IC50 values.[18]
General Synthesis of a BTK PROTAC
The synthesis of a BTK PROTAC generally involves the coupling of a BTK-binding moiety and an E3 ligase ligand via a suitable linker.[2]
A Generalized Synthetic Scheme:
-
Synthesis of the Linker: A linker with reactive functional groups at both ends is synthesized. Polyethylene glycol (PEG) linkers are commonly used.[2]
-
Attachment to BTK Ligand: One end of the linker is coupled to the BTK-binding molecule (e.g., an ibrutinib analog).[3]
-
Attachment to E3 Ligase Ligand: The other end of the linker is then coupled to the E3 ligase-binding moiety (e.g., pomalidomide (B1683931) or a VHL ligand).[2][3]
-
Purification: The final PROTAC molecule is purified using techniques such as column chromatography and characterized by methods like NMR and mass spectrometry.
Experimental Workflow for BTK PROTAC Evaluation
The development and evaluation of a BTK PROTAC follows a logical progression from initial design and synthesis to in vivo efficacy studies.
Conclusion
PROTAC-mediated degradation of BTK offers a promising therapeutic strategy for B-cell malignancies, with the potential to overcome resistance mechanisms associated with traditional BTK inhibitors.[3][13] The development of potent and selective BTK degraders with favorable pharmacokinetic properties, such as SJF620 and NX-5948, highlights the significant progress in this field.[2][19] Continued research focusing on optimizing linker chemistry, exploring novel E3 ligase ligands, and understanding the nuances of in vivo efficacy will be crucial for translating the potential of BTK PROTACs into effective clinical therapies.
References
- 1. Item - Discovery of Novel Brutonâs Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - American Chemical Society - Figshare [acs.figshare.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. US20240018149A1 - Protein degradation compounds and methods of use - Google Patents [patents.google.com]
- 5. WO2019148150A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 6. marinbio.com [marinbio.com]
- 7. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 9. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. First disclosure of NX-5948, an oral targeted degrader of Bruton's Tyrosine Kinase (BTK) for the treatment of B-cell malignancies - American Chemical Society [acs.digitellinc.com]
Overcoming Ibrutinib Resistance: A Technical Guide to PROTAC BTK Degrader-8
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib (B1684441), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). However, the emergence of resistance, most commonly through a C481S mutation in the BTK active site, presents a significant clinical challenge, leading to disease progression and poor outcomes for patients.[1][2] This has spurred the development of next-generation therapies designed to overcome this resistance mechanism.
Proteolysis-targeting chimeras (PROTACs) have emerged as a promising strategy. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[3][4] This guide focuses on the application of this technology to overcome ibrutinib resistance, with a specific emphasis on a representative potent BTK degrader, MT-802. While the specific nomenclature "PROTAC BTK Degrader-8" or "L8-B-02" did not correspond to a widely documented degrader in the scientific literature, the principles and data presented for MT-802 serve as a comprehensive example of this therapeutic modality.
MT-802 is a PROTAC that effectively induces the degradation of both wild-type (WT) and C481S mutant BTK by recruiting the E3 ubiquitin ligase cereblon (CRBN).[1][2] This guide will provide a detailed overview of the mechanism, quantitative data, experimental protocols, and relevant signaling pathways associated with this approach.
Quantitative Data Summary
The efficacy of BTK PROTAC degraders has been demonstrated through various quantitative measures, including their degradation capacity (DC50 and Dmax) and their anti-proliferative activity (IC50). The following tables summarize key data for the representative BTK degrader MT-802 and other notable BTK degraders.
Table 1: Degradation Profile of BTK PROTACs
| Compound | Target Cell Line | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | NAMALWA | CRBN | 6.2 | 99 | [5] |
| SJF608 | NAMALWA | CRBN | 8.3 | 91 | [5] |
| SJF620 | NAMALWA | CRBN | 7.9 | 95 | [5] |
| TQ-3959 | TMD-8 | CRBN | 0.4 | >90 | [6] |
| Compound 23 | Mino | CRBN | 1.29 (4h) | >90 | [6] |
-
DC50: The concentration of the compound required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Anti-proliferative Activity of BTK PROTACs
| Compound | Cell Line | BTK Status | IC50 (nM) | Reference |
| L6 | HBL-1 | C481S | <100 | [7] |
| P13I | HBL-1 | C481S | >100 | [7] |
| NX-2127 | Various B-cell malignancies | WT and Mutant | Not specified | [8][9][10] |
-
IC50: The concentration of the compound that inhibits 50% of cell proliferation.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the activity of BTK PROTAC degraders.
Cell Viability Assay (MTT Assay)
This assay is used to determine the anti-proliferative activity of the BTK degraders.
-
Cell Seeding: Seed HBL-1 (BTK C481S) cells in a 96-well plate at a density of 3000 cells per well.[7]
-
Compound Treatment: Treat the cells with varying concentrations of the BTK degrader or control compounds.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using graphing software such as GraphPad Prism.[7]
Western Blotting for BTK Degradation
This technique is used to quantify the degradation of BTK protein following treatment with a PROTAC.
-
Cell Lysis: Treat Ramos or Mino cells with the BTK degrader for the desired time (e.g., 48 hours).[7] Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BTK and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the extent of BTK degradation relative to the loading control.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the mechanism of action of BTK PROTAC degraders.
BTK Signaling Pathway and Ibrutinib Resistance
This diagram depicts the B-cell receptor (BCR) signaling pathway where BTK plays a crucial role. It also illustrates how the C481S mutation confers resistance to ibrutinib.
Caption: BTK signaling pathway and the mechanism of ibrutinib resistance.
Mechanism of Action of a BTK PROTAC Degrader
This diagram illustrates the catalytic mechanism by which a BTK PROTAC, such as MT-802, induces the ubiquitination and subsequent proteasomal degradation of the BTK protein.
Caption: Catalytic cycle of BTK protein degradation by a PROTAC.
Experimental Workflow for Evaluating BTK Degraders
This diagram outlines a typical experimental workflow for the preclinical evaluation of a novel BTK PROTAC degrader.
Caption: Preclinical evaluation workflow for BTK PROTAC degraders.
Conclusion
PROTAC-mediated degradation of BTK represents a powerful and innovative strategy to overcome acquired resistance to ibrutinib, particularly in the context of the C481S mutation. As exemplified by potent degraders like MT-802, this approach not only restores therapeutic efficacy but also offers a catalytic mode of action that can lead to durable responses at lower drug concentrations. The data and methodologies presented in this guide provide a comprehensive framework for the continued research and development of BTK degraders as a next-generation therapy for B-cell malignancies. Further optimization of pharmacokinetic properties and long-term safety profiling in ongoing and future clinical trials will be crucial in realizing the full therapeutic potential of this promising new class of drugs.[5][11][12]
References
- 1. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. ashpublications.org [ashpublications.org]
- 9. BTK Degrader May Target Treatment Resistance in Patients With CLL - The ASCO Post [ascopost.com]
- 10. Advances in Targeted Therapy: Addressing Resistance to BTK Inhibition in B‐Cell Lymphoid Malignancies[v1] | Preprints.org [preprints.org]
- 11. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Degradation of BTK by PROTAC BTK Degrader-8
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of PROTAC BTK Degrader-8 Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of Bruton's tyrosine kinase (BTK) induced by PROTAC BTK Degrader-8. This document outlines the necessary materials, step-by-step procedures, and data analysis techniques to effectively measure the potency and efficacy of this targeted protein degrader.
Introduction to PROTAC-Mediated BTK Degradation
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1][2] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2] This targeted protein degradation offers a powerful therapeutic strategy, particularly for overcoming drug resistance associated with traditional inhibitors.[3][4]
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways, making it a key target in various B-cell malignancies and autoimmune diseases.[5][6] this compound is designed to specifically target BTK for degradation, thereby inhibiting downstream signaling and cellular proliferation. Western blotting is a fundamental and widely used technique to quantify the reduction in cellular BTK levels following treatment with this compound.[1]
BTK Signaling Pathway and PROTAC Mechanism of Action
BTK is a central node in the B-cell receptor signaling pathway.[7][8] Upon BCR engagement, BTK becomes activated and phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2), leading to a cascade of events that ultimately activate transcription factors like NF-κB and MAPK, promoting B-cell proliferation and survival.[7][8] this compound hijacks the cell's ubiquitin-proteasome system to eliminate BTK, thus blocking this entire signaling cascade.[2]
Caption: BTK Signaling and PROTAC-Mediated Degradation.
Quantitative Data Summary
The efficacy of BTK degraders is typically assessed by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). Below is a summary of representative data for various BTK PROTACs from published studies.
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| P13I | Mino | 9.2 | >90 | 24 | [9] |
| P13I | HBL-1 | Not Reported | >90 | 24 | [9] |
| HZ-Q1060 | Mino | <0.5 | >80 | Not Reported | [10] |
| DD-03-171 | Mino | <10 | >85 | 4 | [3] |
| RC-1 | MOLM-14 | 8-40 | >90 | 24 | [11] |
| SPB5208 | JeKo-1 | ~100 | >70 | 24 | [12] |
| NX-2127 | Various | <5 | Not Reported | Not Reported | [13] |
Experimental Protocol: Western Blot for PROTAC-Induced BTK Degradation
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to quantify BTK degradation.
Materials
-
Cell Lines: B-cell malignancy cell lines expressing BTK (e.g., Mino, Ramos, TMD8, HBL-1).
-
Cell Culture Reagents: Appropriate growth medium, fetal bovine serum (FBS), antibiotics.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Reagents for Lysis and Protein Quantification:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
-
Reagents and Equipment for Western Blotting:
-
Laemmli sample buffer (4x or 2x).
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
SDS-PAGE running buffer.
-
Protein standards (molecular weight marker).
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Electrophoresis and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
-
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Step-by-Step Protocol
1. Cell Seeding and Treatment:
-
Seed the appropriate number of cells in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare serial dilutions of this compound in culture medium. For a dose-response experiment, typical concentrations might range from 0.1 nM to 1000 nM.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours). A 24-hour incubation is common for initial degradation assessment.[9][12]
2. Cell Lysis:
-
After incubation, harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation for SDS-PAGE:
-
To the normalized lysates, add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
6. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody against BTK (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
After probing for BTK, the membrane can be stripped and re-probed for a loading control, or a loading control antibody can be incubated simultaneously if it is from a different host species and the secondary antibodies are distinguishable.
7. Detection and Data Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the BTK band to the corresponding loading control band for each sample.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
Conclusion
This protocol provides a robust framework for assessing the degradation of BTK mediated by this compound. Accurate and consistent execution of this Western blot procedure is crucial for obtaining reliable data on the potency and efficacy of this novel therapeutic agent. The provided diagrams and data tables serve as valuable resources for understanding the experimental context and interpreting the results.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Human BTK Antibody MAB5807: R&D Systems [rndsystems.com]
- 15. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Cell Viability Assay of PROTAC BTK Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2][3] PROTAC BTK Degrader-8 is a molecule designed to selectively target Bruton's tyrosine kinase (BTK) for degradation through the ubiquitin-proteasome system.[1][2][4] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[5][6][7] By degrading BTK, this compound offers a promising therapeutic strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.[1][8]
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using two common and reliable cell viability assays: the MTS assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action of this compound
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] this compound facilitates the formation of a ternary complex between BTK and an E3 ligase, leading to the ubiquitination of BTK. This polyubiquitin (B1169507) tag marks the BTK protein for recognition and subsequent degradation by the 26S proteasome.[3] This targeted degradation effectively eliminates the BTK protein from the cell, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation.[9][10]
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling.[5][7] Upon B-cell receptor (BCR) activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the PLCγ2, NF-κB, and MAPK pathways.[5][10] These pathways are essential for B-cell proliferation, survival, and differentiation.[7] In many B-cell malignancies, the BCR signaling pathway is constitutively active, making BTK an attractive therapeutic target.[6]
Caption: Simplified diagram of the BTK signaling pathway.
Experimental Protocols
Two common methods for determining cell viability following treatment with this compound are the MTS assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell viability.[11][12] Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan (B1609692) product that is soluble in cell culture media.[13] The quantity of formazan product is directly proportional to the number of viable cells in the culture.
Materials:
-
96-well clear-bottom tissue culture plates
-
Cancer cell line of interest (e.g., a B-cell lymphoma line)
-
Complete cell culture medium
-
This compound
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Include wells with medium only for background control.[13][15]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of the degrader to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[13][14]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.[13][14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a multi-well spectrophotometer.[13][14]
-
Data Analysis: Subtract the background absorbance (medium only wells) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[16][17] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[16]
Materials:
-
96-well opaque-walled tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. Include wells with medium only for background control.[18][19]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle control wells.
-
Incubation with Compound: Incubate for the desired treatment period.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[19]
-
Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[18][19]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow
Caption: General workflow for cell viability assays.
Data Presentation
The quantitative data generated from the cell viability assays should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Cell Viability (72h Treatment)
| Cell Line | This compound Concentration (nM) | Mean Cell Viability (%) | Standard Deviation |
| Cell Line A | 0 (Vehicle) | 100 | 5.2 |
| 1 | 85.3 | 4.1 | |
| 10 | 52.1 | 3.5 | |
| 100 | 15.8 | 2.3 | |
| 1000 | 5.2 | 1.1 | |
| Cell Line B | 0 (Vehicle) | 100 | 6.1 |
| 1 | 92.5 | 5.5 | |
| 10 | 68.7 | 4.8 | |
| 100 | 25.4 | 3.9 | |
| 1000 | 8.9 | 1.8 |
Note: The data presented in Table 1 is for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions. From this data, dose-response curves can be generated to calculate the IC50 value (the concentration of the degrader that inhibits 50% of cell viability).
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for evaluating the efficacy of this compound in reducing the viability of cancer cells. The choice between the MTS and CellTiter-Glo® assay will depend on the specific experimental needs and available equipment. Careful execution of these protocols and clear data presentation are essential for accurately assessing the therapeutic potential of novel protein degraders.
References
- 1. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 2. youtube.com [youtube.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 6. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
Application Notes and Protocols for PROTAC BTK Degrader-8 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block the function of a protein, PROTACs are heterobifunctional molecules that induce selective intracellular proteolysis.[3] They consist of two active domains connected by a linker: one end binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][4] This catalytic mechanism allows a single PROTAC molecule to mediate the destruction of multiple target proteins, potentially leading to a more profound and durable therapeutic effect at lower doses compared to conventional inhibitors.[2]
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[5][6][7] Dysregulation of the BTK pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).[5][6] Consequently, BTK has emerged as a key therapeutic target. PROTAC-mediated degradation of BTK offers a promising strategy to overcome resistance mechanisms associated with traditional BTK inhibitors and to provide a more potent anti-tumor response.[8][9]
This document provides a detailed experimental design for a xenograft model study to evaluate the in vivo efficacy of a novel therapeutic candidate, PROTAC BTK Degrader-8.
Signaling Pathway and Mechanism of Action
BTK Signaling Pathway
The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of several downstream kinases, including BTK.[5][10] Activated BTK, in turn, triggers a cascade of signaling events that promote B-cell proliferation, survival, and differentiation.[5][7] In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cancer cell growth.[5]
Caption: BTK Signaling Pathway in B-Cell Malignancies.
PROTAC BTK Degrader Mechanism of Action
This compound is designed to specifically target BTK for degradation. The molecule forms a ternary complex with BTK and an E3 ligase, facilitating the transfer of ubiquitin molecules to BTK.[1][4] The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[1][3]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms [mdpi.com]
- 6. onclive.com [onclive.com]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Using PROTAC BTK Degrader-8 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling pathways.[1][2] These pathways are essential for the development, activation, proliferation, and survival of B-cells.[1][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[4][5]
PROTAC BTK Degrader-8 is a proteolysis-targeting chimera (PROTAC), a novel class of therapeutic agents designed to induce the selective degradation of target proteins.[6] Unlike traditional inhibitors that merely block the protein's function, PROTACs eliminate the target protein entirely.[7] BTK Degrader-8 is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase.[8][9] This ternary complex formation leads to the ubiquitination of BTK, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).[6][10] This mechanism offers a powerful and catalytic approach to silence BTK signaling and has the potential to overcome resistance mechanisms associated with conventional BTK inhibitors.[11][12]
These application notes provide detailed protocols for the use of this compound in primary cell cultures, focusing on methods to assess protein degradation, cell viability, and downstream pathway modulation.
Signaling Pathway and Mechanism of Action
BTK Signaling Pathway
BTK is a key mediator downstream of the B-cell receptor (BCR).[13] Upon antigen binding, the BCR activates kinases like LYN and SYK, which in turn phosphorylate and activate BTK.[2] Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream signaling cascades, including the NF-κB and MAPK pathways, which are crucial for B-cell proliferation and survival.[2][3]
Mechanism of Action: this compound
This compound functions by co-opting the cell's ubiquitin-proteasome system. The molecule forms a ternary complex between BTK and an E3 ligase (e.g., Cereblon or VHL).[10] The E3 ligase then tags BTK with ubiquitin chains, marking it for destruction by the 26S proteasome. The PROTAC molecule is then released to target another BTK protein, acting in a catalytic manner.[6]
Experimental Protocols
Disclaimer: The following protocols are general guidelines. Optimal conditions, including cell density, drug concentrations, and incubation times, should be determined empirically for each specific primary cell type and experimental setup.
Protocol 3.1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature and dilute it to the desired final concentration in the appropriate cell culture medium immediately before adding it to the cells.
Protocol 3.2: Treatment of Primary Cells
This protocol is a general guideline for treating primary cells, such as Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary B-cells.
-
Cell Isolation: Isolate primary cells from fresh biological samples (e.g., whole blood, bone marrow) using standard methods like density gradient centrifugation (e.g., Ficoll-Paque) or magnetic-activated cell sorting (MACS).
-
Cell Seeding: Resuspend the isolated cells in the appropriate complete culture medium. Seed the cells in a multi-well plate at a predetermined optimal density.
-
PROTAC Dilution: Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 1000 nM) to determine the optimal concentration.
-
Treatment: Add the diluted this compound to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC treatment.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired duration. For protein degradation analysis, a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended.[14] For cell viability assays, a longer incubation of 48 to 72 hours is typical.[15]
Protocol 3.3: Western Blotting for BTK Protein Degradation
This assay is used to quantify the reduction in BTK protein levels following treatment.
-
Cell Lysis: After incubation, harvest the cells by centrifugation. Wash the cell pellet once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.[16]
-
Sample Preparation: Normalize the total protein amount for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the percentage of BTK degradation relative to the vehicle-treated control.[15]
Protocol 3.4: Cell Viability Assay
This assay measures the effect of BTK degradation on the viability and proliferation of primary cells.
-
Cell Seeding and Treatment: Seed primary cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 3.2. Incubate for 48-72 hours.
-
Assay: Use a commercial viability reagent such as CellTiter-Glo® (Promega) or a similar ATP-based assay, which is a sensitive method for determining the number of viable cells in culture. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression analysis in software like GraphPad Prism.
Data Presentation
Note: As specific experimental data for "this compound" is not publicly available, the following tables present representative data for other well-characterized BTK PROTAC degraders to illustrate expected results.
Table 1: Representative BTK Degradation Potency
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Incubation Time (h) |
| UBX-382 [14] | TMD-8 | ~4 | >95 | 24 |
| SJF620 [17] | NAMALWA | 8.3 | ~90 | 24 |
-
DC₅₀: The concentration of the degrader required to induce 50% of the maximum protein degradation.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Table 2: Representative Anti-proliferative Activity
| Compound | Cell Line | IC₅₀ (µM) | Incubation Time (h) |
| PROTAC AR Degrader-8 [18] | 22Rv1 | 0.038 | 72 |
| PROTAC CDK9 Degrader-8 [19] | MV4-11 | 0.01 | Not Specified |
-
IC₅₀: The concentration of the degrader that inhibits cell proliferation by 50%. (Note: Data for other "Degrader-8" compounds is shown for context).
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in primary cell cultures.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. kuickresearch.com [kuickresearch.com]
- 6. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 7. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 8. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 12. waldenstroms.com [waldenstroms.com]
- 13. researchgate.net [researchgate.net]
- 14. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Generating a Dose-Response Curve of PROTAC BTK Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, proliferation, and survival.[5][6][7] Its dysregulation is a key driver in various B-cell malignancies, making it a prime therapeutic target.[8] PROTAC BTK Degrader-8 is designed to induce the specific and efficient degradation of BTK, offering a powerful alternative to traditional kinase inhibition.
This document provides detailed protocols for generating comprehensive dose-response curves to characterize the potency of this compound by determining its half-maximal degradation concentration (DC₅₀) and its effect on cell viability (IC₅₀).
Signaling Pathway and Mechanism of Action
BTK Signaling Pathway Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated. The tyrosine kinases LYN and SYK are activated, which in turn phosphorylate and activate BTK.[7] Activated BTK triggers several downstream pathways, including the activation of phospholipase C gamma 2 (PLCγ2) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which are essential for B-cell proliferation and survival.[5][7][9]
Mechanism of this compound this compound functions by hijacking the UPS. The molecule simultaneously binds to BTK and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[4] This proximity enables the E3 ligase to transfer ubiquitin molecules to BTK. The polyubiquitinated BTK is then recognized and degraded by the proteasome, effectively removing the protein from the cell.[3][10]
Data Presentation
The efficacy of this compound is quantified by its DC₅₀ and IC₅₀ values. The data should be presented in clear, structured tables for easy interpretation and comparison.
Table 1: Degradation Potency (DC₅₀) of this compound
| Compound | Target | DC₅₀ (nM) | Cell Line | Treatment Time (hours) |
|---|---|---|---|---|
| This compound | BTK | e.g., 5.5 | Ramos | 4 |
| this compound | BTK | e.g., 8.2 | TMD8 | 4 |
Table 2: Antiproliferative Activity (IC₅₀) of this compound
| Compound | IC₅₀ (nM) | Cell Line | Treatment Time (hours) |
|---|---|---|---|
| This compound | e.g., 15.7 | Ramos | 72 |
| this compound | e.g., 25.1 | TMD8 | 72 |
(Note: The values presented are for illustrative purposes and should be replaced with experimentally determined data.)
Experimental Protocols
Protocol 1: Determination of BTK Degradation (DC₅₀) by Western Blot
This protocol details the quantification of BTK protein levels in a B-cell lymphoma cell line (e.g., Ramos) following treatment with this compound.
Materials
-
Cell Line: Ramos (human Burkitt's lymphoma) or other suitable B-cell line.
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents: this compound, DMSO (vehicle), RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit.
-
Antibodies: Primary anti-BTK antibody, primary anti-GAPDH or anti-β-actin antibody (loading control), HRP-conjugated secondary antibody.[11]
-
Equipment: 6-well plates, incubator, centrifuge, SDS-PAGE and Western Blotting equipment, chemiluminescence imaging system.
Procedure
-
Cell Seeding and Treatment:
-
Seed Ramos cells in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Incubate overnight at 37°C with 5% CO₂.[11]
-
Prepare a 10-point serial dilution of this compound (e.g., from 1000 nM down to 0.05 nM) in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat cells with the diluted compound for a predetermined time (e.g., 4, 8, or 24 hours).[12][13]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet with ice-cold PBS.[11]
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).[11]
-
Determine the protein concentration of the supernatant using a BCA assay.[11]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary anti-BTK antibody overnight at 4°C.[13]
-
Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[11][13]
-
If necessary, strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software (e.g., ImageJ).[11] Normalize the BTK band intensity to the corresponding loading control band.
-
-
Data Analysis:
-
Calculate the percentage of remaining BTK protein for each concentration relative to the vehicle-treated control (defined as 100%).
-
Plot the percentage of BTK protein vs. log[PROTAC concentration] and fit the data using a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism to determine the DC₅₀ value.
-
Protocol 2: Determination of Cell Viability (IC₅₀)
This protocol assesses the antiproliferative effect of this compound using a luminescence-based cell viability assay.
Materials
-
Cell Line and Medium: As described in Protocol 1.
-
Reagents: this compound, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Equipment: Opaque-walled 96-well plates, incubator, plate-reading luminometer.
Procedure
-
Cell Seeding:
-
Compound Treatment:
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[14]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control (defined as 100%).
-
Plot the percentage of cell viability vs. log[PROTAC concentration] and fit the data using a non-linear regression model in software like GraphPad Prism to determine the IC₅₀ value.[14]
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or Weak Degradation | Insufficient PROTAC concentration or incubation time. | Perform a broader dose-response and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).[15] |
| Low expression of the required E3 ligase in the cell line. | Verify the expression of Cereblon or VHL in your cell line via Western Blot.[15] | |
| "Hook Effect" Observed | At high concentrations, binary complexes (PROTAC-BTK or PROTAC-E3) dominate over the productive ternary complex.[15][16] | This is an inherent property of some PROTACs. Ensure your dose-response curve covers a wide range to accurately model the initial degradation phase and determine the DC₅₀.[15] |
| High Variability in Viability Assay | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes for reagent addition. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples; fill them with medium or PBS instead. |
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 11. benchchem.com [benchchem.com]
- 12. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Immunoprecipitation Studies of PROTAC BTK Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins rather than simply inhibiting their function.[1][2][3] This is achieved by co-opting the cell's own ubiquitin-proteasome system.[3] A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3][4] This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[5][6][7] Dysregulation of the BTK pathway is implicated in various B-cell malignancies and autoimmune diseases.[8][9] PROTAC BTK degraders, such as PROTAC BTK Degrader-8, offer a promising therapeutic strategy by selectively eliminating the BTK protein.
These application notes provide detailed protocols for utilizing immunoprecipitation to study the effects of this compound. Immunoprecipitation is a powerful technique for isolating a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[10] This allows for the subsequent analysis of the protein's abundance, interactions, and post-translational modifications.
Signaling Pathway and Mechanism of Action
BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase that is a key mediator downstream of the B-cell receptor (BCR).[5][7] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[6][11] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2).[7][12] This phosphorylation event triggers a cascade of intracellular signals involving calcium mobilization and activation of transcription factors like NF-κB and MAPKs, which are crucial for B-cell survival and proliferation.[6][7]
References
- 1. youtube.com [youtube.com]
- 2. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 9. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by PROTAC BTK Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical mediator in B-cell receptor (BCR) signaling pathways, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a key therapeutic target.[2] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[3] PROTAC BTK Degrader-8 is a heterobifunctional molecule designed to specifically target BTK for degradation, thereby inhibiting its downstream signaling and inducing apoptosis in cancer cells.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (B164497) (PS). In viable cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis induced by this compound in a B-cell lymphoma cell line.
| Treatment Group | Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| This compound | 10 | 62.3 ± 4.2 | 25.8 ± 2.5 | 11.9 ± 1.8 |
| This compound | 100 | 35.7 ± 5.1 | 48.9 ± 3.7 | 15.4 ± 2.3 |
| Staurosporine (B1682477) (Positive Control) | 1000 | 15.4 ± 3.8 | 65.2 ± 4.5 | 19.4 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound
-
B-cell lymphoma cell line (e.g., TMD8, Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
DMSO (vehicle control)
-
Staurosporine (positive control for apoptosis)
-
Microcentrifuge tubes
-
Flow cytometer
Cell Culture and Treatment
-
Culture B-cell lymphoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Prepare stock solutions of this compound and staurosporine in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM).
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM staurosporine).
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). Note: The optimal incubation time should be determined empirically.
Annexin V and Propidium Iodide Staining
-
After the treatment period, collect the cells (including any floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and adjust to approximately 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate compensation for FITC and PI channels using single-stained control samples.
-
Acquire data for at least 10,000 events per sample.
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Generate a FITC (Annexin V) vs. PI dot plot for the gated population.
-
Establish quadrants to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations based on unstained and single-stained controls.
-
Quantify the percentage of cells in each quadrant for all samples.
Mandatory Visualizations
Caption: Mechanism of this compound induced apoptosis.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting PROTAC BTK Degrader-8 off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC BTK Degrader-8. The information is designed to help address specific issues that may be encountered during experiments, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any degradation of my target protein, Bruton's tyrosine kinase (BTK), after treatment with this compound. What are the possible reasons?
There are several potential causes for a lack of BTK degradation. A systematic evaluation of your experimental setup is recommended.
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.
-
Solution: Consider modifying the linker to improve physicochemical properties. A prodrug strategy could also be employed to mask polar groups.
-
-
Incorrect E3 Ligase Expression: The efficacy of this compound is dependent on the expression of the appropriate E3 ligase in your cell line.
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between BTK, this compound, and the E3 ligase is critical for degradation.[2]
-
Solution: Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[3]
-
-
Compound Instability: The PROTAC molecule may be unstable in your cell culture medium.
-
Solution: Assess the stability of this compound in your experimental media over the course of the experiment.[3]
-
Q2: I am observing a "hook effect" with this compound, where degradation decreases at higher concentrations. How can I address this?
The "hook effect" occurs when high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-BTK or PROTAC-E3 ligase) over the productive ternary complex.[3][4]
-
Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[3]
-
Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the optimal concentration for maximal degradation.[3]
-
Enhance Cooperativity: Consider designing PROTACs that promote positive cooperativity in ternary complex formation to stabilize the ternary complex over binary ones.[3]
Q3: I suspect this compound is causing off-target effects. How can I identify and validate these?
A multi-step approach is necessary to identify and validate off-target protein degradation.[5]
-
Global Proteomics (Unbiased Discovery): Mass spectrometry-based proteomics is the gold standard for identifying unintended protein degradation.[6][7]
-
Method: Treat cells with this compound and a vehicle control. Lyse the cells, digest the proteins, and label the peptides (e.g., with TMT or iTRAQ). Analyze via LC-MS/MS to identify and quantify thousands of proteins.[5][6]
-
Analysis: Look for proteins with a significant, dose-dependent decrease in abundance in the treated samples compared to the control.[5]
-
-
Targeted Validation: Once potential off-targets are identified, use targeted methods to confirm their degradation.
-
Target Engagement: Confirm that the PROTAC is binding to both the intended target and potential off-targets within the cell.
Data Presentation
Table 1: Hypothetical Off-Target Profile of this compound by Mass Spectrometry
| Protein | Gene | Function | % Degradation (1 µM) | p-value |
| BTK | BTK | Tyrosine kinase, B-cell development | 92% | <0.001 |
| TEC | TEC | Tyrosine kinase, T-cell signaling | 45% | <0.05 |
| ITK | ITK | Tyrosine kinase, T-cell signaling | 38% | <0.05 |
| BLK | BLK | Tyrosine kinase, B-cell signaling | 25% | >0.05 (n.s.) |
| CSK | CSK | Tyrosine kinase, negative regulator | 15% | >0.05 (n.s.) |
Table 2: Validation of Off-Target Degradation by Western Blot
| Target | This compound Conc. | Normalized Band Intensity | DC50 (nM) | Dmax (%) |
| BTK | 0 nM | 1.00 | 10 | 95 |
| 10 nM | 0.48 | |||
| 100 nM | 0.08 | |||
| 1 µM | 0.05 | |||
| TEC | 0 nM | 1.00 | 250 | 50 |
| 10 nM | 0.95 | |||
| 100 nM | 0.75 | |||
| 1 µM | 0.52 | |||
| ITK | 0 nM | 1.00 | 480 | 42 |
| 10 nM | 0.98 | |||
| 100 nM | 0.85 | |||
| 1 µM | 0.58 |
Experimental Protocols
Protocol 1: Global Proteomics Analysis of Off-Target Effects
-
Cell Treatment: Plate cells and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.[5]
-
Isobaric Labeling (TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags for multiplexed and accurate relative quantification.[5]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify thousands of proteins.[5][6]
-
Data Analysis: Identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls.[5]
Protocol 2: Western Blot Validation of Off-Target Degradation
-
Cell Lysis: Treat cells with varying concentrations of this compound. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Separate proteins by molecular weight on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BTK, potential off-target proteins, and a loading control (e.g., GAPDH, α-Tubulin).
-
Detection: Incubate with a secondary antibody and visualize the bands.
-
Quantification: Quantify band intensity and normalize to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[1]
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC BTK Degrader-8 Linker Length for Efficacy
Welcome to the technical support center for the optimization of PROTAC BTK Degrader-8. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the effective degradation of Bruton's tyrosine kinase (BTK) using PROTAC technology.
Frequently Asked Questions (FAQs)
Q1: What is the function of the linker in a PROTAC, and why is its length crucial for the activity of BTK Degrader-8?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting them. The linker's primary role is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][2][3] The length of the linker is a critical parameter influencing the efficacy of a PROTAC.[4] An optimal linker length allows for the formation of a stable and productive ternary complex (BTK:PROTAC:E3 ligase).[5] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of BTK and the E3 ligase.[5][6] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[5][6]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[7][] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[7] Other linker types, such as those incorporating rigid moieties like piperazine (B1678402) or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[7]
Q3: How does linker composition, beyond length, affect PROTAC performance?
A3: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[6][7] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[7] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.
Q4: What is the "hook effect" in PROTAC experiments, and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC:BTK or PROTAC:E3 ligase) rather than the productive ternary complex required for degradation.[9][10] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with BTK Degrader-8, offering potential causes and solutions.
Issue 1: My BTK PROTAC shows good binary binding to both BTK and the E3 ligase, but I don't observe significant degradation of BTK.
-
Possible Cause: Suboptimal Linker Length.
-
Solution: Even with good binary affinities, the linker may not be the correct length to facilitate a stable and productive ternary complex. The spatial orientation of BTK and the E3 ligase is critical for ubiquitination.[7] Synthesize and test a series of PROTACs with varying linker lengths. Even small changes can significantly impact degradation efficacy.[7]
-
-
Possible Cause: Poor Cell Permeability.
-
Possible Cause: Unproductive Ternary Complex Formation.
-
Solution: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[9] Perform an in-cell or in vitro ubiquitination assay to determine if BTK is being ubiquitinated in the presence of your PROTAC. If not, this suggests an issue with the geometry of the ternary complex, which may necessitate linker redesign.[9]
-
Issue 2: I observe BTK degradation, but the potency (DC50) is low and the maximum degradation (Dmax) is not satisfactory.
-
Possible Cause: Linker is not optimal.
-
Solution: A systematic evaluation of linker length is recommended. Start with a longer linker and gradually decrease the length until activity is lost.[6] This can help identify the optimal length for maximal efficacy.
-
-
Possible Cause: Low Ternary Complex Stability.
-
Solution: The stability of the BTK:PROTAC:E3 ligase ternary complex is crucial for efficient degradation. Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to assess the formation and stability of the ternary complex.[7]
-
-
Possible Cause: Cell line specific factors.
-
Solution: The expression levels of the E3 ligase and BTK can vary between cell lines, which can affect PROTAC efficacy. It is advisable to test your PROTACs in multiple cell lines relevant to your research.
-
Issue 3: I'm observing significant off-target protein degradation.
-
Possible Cause: The linker influences the conformation of the ternary complex, which can affect which proteins are presented for ubiquitination.
-
Possible Cause: The E3 ligase choice.
Data Presentation
The following table summarizes hypothetical degradation data for BTK Degrader-8 variants with different linker lengths, illustrating the importance of linker optimization.
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK-D8-L1 | PEG | 8 | >1000 | <10 |
| BTK-D8-L2 | PEG | 12 | 250 | 65 |
| BTK-D8-L3 | PEG | 16 | 50 | 92 |
| BTK-D8-L4 | Alkyl | 18 | 75 | 88 |
| BTK-D8-L5 | PEG | 20 | 150 | 75 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[11] A lower DC50 value indicates higher potency.[11] Dmax: The maximum percentage of target protein degradation achieved.[11] A higher Dmax value indicates greater efficacy.[11]
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
-
Cell Treatment: Plate cells (e.g., TMD-8) and treat with varying concentrations of the BTK PROTAC for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BTK and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BTK protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[11]
Protocol 2: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the BTK PROTAC and a proteasome inhibitor (e.g., MG132) for a specified time.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate BTK using an anti-BTK antibody.
-
Western Blot: Elute the immunoprecipitated proteins and analyze by western blot using an anti-ubiquitin antibody to detect polyubiquitinated BTK.
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for optimizing PROTAC BTK degrader linker length.
Caption: Simplified BTK signaling pathway and the action of BTK Degrader-8.
References
- 1. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. benchchem.com [benchchem.com]
Improving PROTAC BTK Degrader-8 solubility and stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC BTK Degrader-8. The information provided is intended to help overcome common challenges related to the solubility and stability of this molecule.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and experimental use of this compound.
Issue 1: this compound solubility is poor in aqueous buffers, leading to precipitation in my assay.
-
Question: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., PBS). How can I improve its solubility for in vitro experiments?
-
Answer: Poor aqueous solubility is a common challenge for PROTAC molecules due to their high molecular weight and lipophilicity. Here are several strategies to address this issue:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to minimize solvent effects on your cells and assay. You can achieve this by preparing a higher concentration stock solution in DMSO and using a smaller volume for dilution.
-
Utilize Co-solvents: For challenging compounds, co-solvents can significantly improve solubility. Consider preparing a stock solution in a mixture of solvents. A common formulation for in vivo studies that can be adapted for in vitro use is a mixture of DMSO and PEG300. For example, a stock solution could be prepared in 100% DMSO and then diluted with PEG300 before further dilution into the final aqueous buffer.
-
Employ Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween-80 (e.g., at 0.01-0.1%), to the final assay medium can help to maintain the PROTAC in solution.
-
Sonication and Gentle Heating: To aid initial dissolution, you can gently warm the stock solution (e.g., to 37°C) and use a sonication bath for a short period. However, be cautious as this may lead to a supersaturated solution that could precipitate over time. Always visually inspect the solution for any particulate matter before use.
-
Test in Biorelevant Buffers: The solubility of PROTACs can sometimes be improved in biorelevant buffers such as Simulated Intestinal Fluid (FaSSIF).[1][2]
-
Issue 2: I am seeing inconsistent results in my cell-based BTK degradation assays.
-
Question: The levels of BTK degradation vary significantly between experiments, even when I use the same concentration of this compound. What could be the cause of this variability?
-
Answer: Inconsistent results in degradation assays can stem from several factors related to the compound's stability and handling:
-
Incomplete Solubilization: If the PROTAC is not fully dissolved in your stock or working solutions, the actual concentration administered to the cells will be inconsistent. Always ensure your solutions are clear and free of precipitates before each experiment.
-
Compound Instability: PROTACs can be susceptible to degradation, especially in aqueous solutions or in the presence of certain enzymes in cell culture media. It is advisable to prepare fresh working solutions for each experiment from a frozen stock. Assess the stability of the PROTAC in your specific assay medium over the time course of your experiment.
-
Cell Health and Density: The efficiency of PROTAC-mediated degradation can be influenced by the health and confluency of your cells. Ensure consistent cell seeding densities and monitor cell viability to rule out any cytotoxic effects of the compound or vehicle.
-
"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases. This is due to the formation of binary complexes (PROTAC-BTK or PROTAC-E3 ligase) that are unable to form the productive ternary complex required for degradation. If you are using high concentrations, it is recommended to perform a full dose-response curve to identify the optimal concentration range for degradation.
-
Issue 3: I am concerned about the stability of this compound during storage and in my experimental setup.
-
Question: What are the best practices for storing and handling this compound to ensure its stability and activity?
-
Answer: Proper storage and handling are critical for maintaining the integrity of your PROTAC.
-
Storage of Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solution Storage: Prepare concentrated stock solutions in a suitable anhydrous organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.
-
Aqueous Solution Stability: Be aware that many PROTACs have limited stability in aqueous solutions. It is recommended to prepare fresh dilutions in aqueous buffers immediately before use. If you need to store aqueous solutions for a short period, it is crucial to perform stability studies at the intended storage temperature and pH.
-
Plasma Stability: If you are planning in vivo studies, it is important to assess the stability of this compound in plasma from the relevant species. PROTACs can be metabolized by plasma enzymes.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: While specific experimental solubility data for this compound is not widely published, based on its chemical structure and the general properties of PROTACs, it is expected to have low aqueous solubility and good solubility in organic solvents like DMSO and DMF. For in vitro assays, it is common practice to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
Q2: How can I improve the oral bioavailability of BTK PROTACs for in vivo studies?
A2: Improving the oral bioavailability of PROTACs is a significant challenge. Some strategies that have been explored for other PROTACs include:
-
Formulation as Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain it in a more soluble, higher-energy amorphous state.[3][4]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the dissolution and absorption of poorly soluble compounds.
-
Chemical Modification: Strategies such as inserting basic nitrogen atoms into the linker or aromatic rings can improve solubility.[1]
Q3: What are the key components of the BTK signaling pathway that this compound targets?
A3: Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[5][6][7] Upon BCR activation, BTK is activated and phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This leads to a cascade of events resulting in calcium mobilization and the activation of transcription factors that are essential for B-cell proliferation, survival, and differentiation.[7] By degrading BTK, this compound aims to block these downstream signaling events.
Q4: How does the stability of the ternary complex (BTK-PROTAC-E3 ligase) affect degradation efficiency?
A4: The stability of the ternary complex is a critical determinant of PROTAC efficacy. A more stable ternary complex allows for more efficient ubiquitination of the target protein by the E3 ligase, leading to more effective degradation. The linker length and composition, as well as the specific ligands for the target protein and E3 ligase, all play a crucial role in the geometry and stability of this complex.
Quantitative Data Summary
Disclaimer: The following tables provide representative data for other BTK PROTACs and general PROTAC molecules, as specific experimental data for this compound is not publicly available. This information should be used as a general guide, and it is highly recommended to perform specific experiments to determine the properties of this compound.
Table 1: Solubility of Representative PROTACs in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Representative BTK PROTAC | DMSO | > 20 mg/mL | General observation for many PROTACs |
| Representative BTK PROTAC | Ethanol | Sparingly soluble | General observation for many PROTACs |
| Representative BTK PROTAC | Water | < 0.1 mg/mL | General observation for many PROTACs |
| ARV-110 (Androgen Receptor PROTAC) | FaSSIF (pH 6.5) | Significantly higher than in phosphate (B84403) buffer | [6] |
Table 2: Stability of Representative PROTACs under Different Conditions
| Compound | Condition | Stability (t1/2) | Reference |
| ARV-110 (Androgen Receptor PROTAC) | Rat Plasma (37°C) | Stable | [8] |
| ARV-110 (Androgen Receptor PROTAC) | Mouse Plasma (37°C) | Stable | [8] |
| Thalidomide-based CRBN Ligands | pH 7.4 Buffer | Degradation observed after 24h | General knowledge on Cereblon-binding PROTACs |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
High-speed microcentrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Test Solutions: Add an appropriate volume of the DMSO stock solution to PBS in a microcentrifuge tube to achieve a final concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., 1%). Prepare in triplicate.
-
Equilibration: Incubate the tubes on a shaker at room temperature for a defined period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
Calculation: The measured concentration in the supernatant represents the kinetic solubility of the compound under the tested conditions.
Protocol 2: Chemical Stability Assay in Aqueous Buffer
This protocol outlines a method to assess the chemical stability of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Incubator
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Test Solution: Dilute the stock solution into the aqueous buffer to a final concentration that is well below its solubility limit (e.g., 10 µM).
-
Incubation: Incubate the test solution at a specific temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the concentration of the remaining this compound at each time point using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation kinetics and the half-life (t1/2) of the compound under the tested conditions.
Visualizations
Caption: BTK Signaling Pathway and Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Solubility Issues.
Caption: Troubleshooting Workflow for Stability-Related Issues.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 4. This compound | C80H94F2N14O20P2 | CID 170836157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
Overcoming poor ternary complex formation with PROTAC BTK Degrader-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges related to the use of PROTAC BTK Degrader-8, with a specific focus on issues surrounding ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera designed to selectively target Bruton's tyrosine kinase (BTK) for degradation.[1][2] Like other PROTACs, it is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[3][4] By bringing BTK into close proximity with the E3 ligase, this compound facilitates the ubiquitination of BTK, marking it for degradation by the cell's proteasome.[3] This targeted degradation approach offers a potential advantage over traditional inhibition by eliminating the entire protein, which can overcome resistance mechanisms and potentially lead to a more sustained therapeutic effect.[5]
Q2: What are the key components of this compound?
Based on its chemical structure, this compound is comprised of:
-
BTK Warhead: A moiety designed to bind to Bruton's tyrosine kinase.
-
E3 Ligase Ligand: A ligand that recruits a specific E3 ubiquitin ligase. The exact E3 ligase recruited by this compound is not specified in publicly available data, but common E3 ligases utilized in PROTAC design include Cereblon (CRBN) and von Hippel-Lindau (VHL).[4]
-
Linker: A chemical linker that connects the BTK warhead and the E3 ligase ligand. The composition and length of the linker are critical for optimal ternary complex formation.[6]
Q3: What is a ternary complex and why is it important for this compound function?
A ternary complex is the crucial intermediate formed when this compound simultaneously binds to both BTK and the recruited E3 ligase.[6][7] The formation of a stable and productive ternary complex is the rate-limiting step for subsequent ubiquitination and degradation of BTK.[8] Poor or unstable ternary complex formation will lead to inefficient degradation of the target protein.
Q4: What is the "hook effect" and how does it relate to this compound?
The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[9] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with BTK alone or the E3 ligase alone) rather than the productive ternary complex.[1] This can lead to misleading results in dose-response experiments. It is crucial to perform a wide dose-response curve to identify the optimal concentration range for degradation and to determine if a hook effect is present.[9]
Troubleshooting Guide: Poor Ternary Complex Formation
This guide provides potential reasons and solutions for inefficient ternary complex formation when using this compound.
| Problem | Potential Cause | Recommended Action |
| No or low BTK degradation observed | Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging BTK and the E3 ligase. | Optimize PROTAC Concentration: Perform a detailed dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to assess for a potential "hook effect".[9] |
| Suboptimal Linker: The length, rigidity, or chemical composition of the linker may not be ideal for the formation of a stable ternary complex with BTK and the specific E3 ligase.[6] | Consider Analogs: If available, test analogs of this compound with different linker lengths or compositions. Studies with other BTK PROTACs have shown that longer linkers can sometimes improve ternary complex formation.[6] | |
| Low Expression of BTK or E3 Ligase: The cell line being used may have insufficient levels of either BTK or the recruited E3 ligase. | Verify Protein Expression: Confirm the expression levels of both BTK and the relevant E3 ligase (e.g., CRBN, VHL) in your cell model using Western blotting.[9] | |
| Poor Cell Permeability or Instability: The PROTAC may not be efficiently entering the cells or may be rapidly degraded. | Assess Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to BTK inside the cells.[9] | |
| Ternary complex is detected in biochemical assays but not in cells | Cellular Factors: The intracellular environment contains numerous factors that can influence ternary complex formation, which are absent in in-vitro assays. | Use Cell-Based Assays: Employ in-cell assays like co-immunoprecipitation to verify ternary complex formation within a cellular context. |
| Stable ternary complex forms, but no degradation occurs | Unproductive Ternary Complex Geometry: The conformation of the ternary complex may not be suitable for the E3 ligase to ubiquitinate BTK. The lysine (B10760008) residues on BTK might not be accessible to the E2 ubiquitin-conjugating enzyme. | Structural Modeling: If possible, use computational modeling to predict the structure of the ternary complex and identify potential steric clashes or unfavorable orientations.[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in troubleshooting and validating the mechanism of action of this compound.
Western Blot for BTK Degradation
This protocol is used to quantify the levels of BTK protein in cells following treatment with this compound.
Materials:
-
Cell line expressing BTK (e.g., Ramos, TMD8)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the interaction between BTK, this compound, and the recruited E3 ligase in a cellular context.
Materials:
-
Cell line expressing BTK and the relevant E3 ligase
-
This compound
-
MG132 (proteasome inhibitor)
-
DMSO (vehicle control)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (for immunoprecipitation)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed above)
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO. It is recommended to pre-treat with a proteasome inhibitor like MG132 to prevent the degradation of the ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase or a control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for BTK and the E3 ligase. The presence of BTK in the E3 ligase immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that this compound binds to BTK in intact cells.
Materials:
-
Cell line expressing BTK
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer
-
Western blot reagents (as listed above)
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO.
-
Heating: Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes). Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.
-
Cell Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting for BTK. An increase in the amount of soluble BTK at higher temperatures in the PROTAC-treated samples compared to the control indicates target engagement.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the use of this compound.
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for poor BTK degradation.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C80H94F2N14O20P2 | CID 170836157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Addressing PROTAC BTK Degrader-8 resistance mechanisms in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC BTK Degrader-8 in their experiments.
Troubleshooting Guides
This section offers solutions to common problems encountered during the use of this compound.
Issue 1: Reduced or No Degradation of BTK Protein
If you observe suboptimal or no degradation of Bruton's tyrosine kinase (BTK) after treatment with BTK Degrader-8, several factors could be at play. Follow this guide to troubleshoot the issue.
Potential Cause & Troubleshooting Steps
| Potential Cause | Recommended Action | Experimental Protocol |
| Suboptimal Concentration (Hook Effect) | At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This is known as the "hook effect".[1][2][3] Perform a wide dose-response experiment to identify the optimal concentration. | Dose-Response Curve Protocol: 1. Seed cells in a multi-well plate and allow them to adhere overnight. 2. Prepare serial dilutions of this compound, typically ranging from low nanomolar to high micromolar concentrations. 3. Treat the cells with the different concentrations for a fixed duration (e.g., 24 hours).[3] 4. Lyse the cells and perform a quantitative Western blot to determine BTK protein levels.[3] 5. Normalize BTK levels to a loading control (e.g., GAPDH, α-Tubulin).[3] 6. Plot the normalized BTK levels against the log of the PROTAC concentration to determine the optimal degradation concentration (DC50) and observe any hook effect.[3] |
| Inefficient Ternary Complex Formation | The PROTAC may bind to BTK and the E3 ligase individually but fail to bring them together in a stable ternary complex, which is essential for ubiquitination and subsequent degradation.[1][4] | Co-Immunoprecipitation (Co-IP) Protocol: 1. Treat cells with this compound at the optimal concentration. 2. Lyse the cells in a non-denaturing lysis buffer. 3. Incubate the cell lysate with an anti-BTK antibody to pull down BTK and its interacting partners. 4. Use Protein A/G beads to capture the antibody-protein complexes. 5. Elute the bound proteins and analyze for the presence of the E3 ligase (e.g., Cereblon or VHL) by Western blot. An increased amount of E3 ligase in the presence of the PROTAC indicates ternary complex formation. |
| Low E3 Ligase Expression | The specific E3 ligase recruited by BTK Degrader-8 may not be sufficiently expressed in your cell line.[1][5] | E3 Ligase Expression Analysis Protocol: 1. Lyse untreated cells from the cell line . 2. Perform a Western blot using an antibody specific to the E3 ligase recruited by BTK Degrader-8 (e.g., anti-Cereblon or anti-VHL). 3. Compare the expression level to a positive control cell line known to express the E3 ligase at high levels. |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[1][6] | Cellular Uptake Assay Protocol: 1. Synthesize a fluorescently labeled version of this compound. 2. Treat cells with the fluorescent PROTAC for various time points. 3. Wash the cells to remove any unbound PROTAC. 4. Analyze the cells using fluorescence microscopy or flow cytometry to quantify the intracellular fluorescence, which corresponds to PROTAC uptake. |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium.[1] | Stability Assay Protocol: 1. Incubate this compound in the cell culture medium at 37°C for different time intervals (e.g., 0, 6, 12, 24 hours). 2. At each time point, take an aliquot of the medium and analyze the concentration of the intact PROTAC using LC-MS (Liquid Chromatography-Mass Spectrometry). A decrease in concentration over time indicates instability. |
Issue 2: Emergence of Resistance in Cell Lines
Prolonged treatment with this compound can lead to the development of resistant cell populations. This section outlines how to identify and characterize potential resistance mechanisms.
Potential Cause & Troubleshooting Steps
| Potential Cause | Recommended Action | Experimental Protocol |
| On-Target BTK Mutations | Mutations in the BTK protein can prevent the binding of the PROTAC, thus inhibiting the formation of the ternary complex.[5][7][8] | Sanger Sequencing Protocol: 1. Isolate genomic DNA from both the resistant and parental (sensitive) cell lines. 2. Design primers to amplify the coding region of the BTK gene. 3. Perform PCR to amplify the BTK gene from the genomic DNA. 4. Purify the PCR products and send them for Sanger sequencing. 5. Align the sequences from the resistant and parental cells to identify any mutations. |
| Downregulation of E3 Ligase Components | Resistant cells may have decreased expression of the E3 ligase or other components of the ubiquitin-proteasome system.[9] | Quantitative PCR (qPCR) and Western Blot Protocol: 1. qPCR: Isolate total RNA from resistant and parental cells. Synthesize cDNA and perform qPCR using primers specific for the E3 ligase (e.g., CRBN, VHL) and other key ubiquitin-proteasome system genes. 2. Western Blot: Lyse resistant and parental cells and perform a Western blot to compare the protein expression levels of the E3 ligase and proteasome subunits. |
| Activation of Bypass Signaling Pathways | Cells may develop resistance by upregulating alternative signaling pathways to compensate for the loss of BTK signaling.[7][10] | Phospho-Kinase Array Protocol: 1. Lyse resistant and parental cells. 2. Use a commercially available phospho-kinase array to simultaneously assess the phosphorylation status of multiple kinases. 3. Identify kinases that are hyperactivated in the resistant cells compared to the parental cells, suggesting the activation of bypass pathways. |
Frequently Asked Questions (FAQs)
Q1: What are the known resistance mutations in BTK that can affect the efficacy of BTK degraders?
Several mutations within the BTK kinase domain have been identified to confer resistance to BTK inhibitors and may impact the efficacy of BTK degraders. These include V416L, A428D, M437R, T474I, and L528W.[7] The A428D mutation, for instance, has been shown to confer resistance to the BTK degrader BGB-16673 by introducing a negatively charged residue in the binding pocket.[8]
Q2: How can I differentiate between a lack of degradation due to the "hook effect" versus other mechanisms?
The "hook effect" is characterized by a bell-shaped dose-response curve, where degradation decreases at higher PROTAC concentrations.[1] If you observe that lower concentrations of BTK Degrader-8 lead to more effective degradation than higher concentrations, the hook effect is a likely cause. If degradation is poor across all tested concentrations, other mechanisms such as poor cell permeability, PROTAC instability, or inefficient ternary complex formation should be investigated.[1]
Q3: What are off-target effects and how can I assess them for this compound?
Off-target effects occur when a PROTAC degrades proteins other than the intended target.[1] This can happen if the PROTAC's warhead binds to other kinases or if the PROTAC/E3 ligase complex recruits other proteins for degradation.[2] To assess off-target effects, a proteomics-based approach is recommended.
Experimental Protocol: Global Proteomics (Mass Spectrometry)
-
Treat your cell line with this compound at its optimal degradation concentration and a vehicle control.
-
After a set time point (e.g., 24 hours), lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of thousands of proteins between the treated and control samples to identify proteins that are significantly downregulated upon treatment, aside from BTK.
Q4: Can this compound overcome resistance to traditional BTK inhibitors?
Yes, in many cases, PROTACs can overcome resistance to traditional inhibitors.[5][11][12] Resistance to inhibitors often arises from mutations that prevent drug binding but may not affect the binding of a PROTAC's warhead.[5][12] By inducing the degradation of the entire BTK protein, including the mutated form, PROTACs can eliminate its signaling function.[10][13] For example, BTK degraders have shown efficacy against the C481S mutation that confers resistance to covalent BTK inhibitors like ibrutinib.[14][15]
Visualizations
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Mechanism of BTK protein degradation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Research Portal [scholarship.miami.edu]
- 8. communities.springernature.com [communities.springernature.com]
- 9. youtube.com [youtube.com]
- 10. cllsociety.org [cllsociety.org]
- 11. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kuickresearch.com [kuickresearch.com]
- 13. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 14. researchgate.net [researchgate.net]
- 15. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC BTK Degrader-8 degradation efficiency issues
Welcome to the technical support center for PROTAC BTK Degrader-8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments with BTK Degrader-8.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1] It works by simultaneously binding to BTK and an E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity induces the E3 ligase to polyubiquitinate BTK, tagging it for recognition and subsequent degradation by the cell's proteasome.[1][3] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple BTK proteins, leading to a sustained downstream effect.[4][5]
Q2: What is the "hook effect" and how can I avoid it with BTK Degrader-8?
A2: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC, like BTK Degrader-8, decreases at high concentrations.[6][7] This occurs because excessive PROTAC molecules favor the formation of binary complexes (BTK-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex required for degradation.[6][8] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that yields maximal degradation (Dmax) and to determine the DC50 (concentration for 50% degradation).[8]
Q3: Can BTK Degrader-8 overcome resistance to traditional BTK inhibitors?
A3: Yes, a key advantage of PROTAC-mediated degradation is its potential to overcome resistance mechanisms that affect traditional inhibitors.[4][9][10] For instance, resistance to covalent BTK inhibitors often arises from mutations in the BTK active site, such as the C481S mutation.[9] Since PROTACs can often still bind to the mutated protein and induce its degradation, they can be effective where occupancy-driven inhibitors fail.[4][10][11] BTK degraders have been shown to effectively degrade the C481S BTK mutant.[12][13]
Q4: How do I confirm that the observed loss of BTK protein is due to proteasomal degradation?
A4: To verify that BTK Degrader-8 is functioning through the ubiquitin-proteasome system, you can perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132 or bortezomib).[11][14] If the degradation of BTK is rescued or blocked in the presence of the proteasome inhibitor, it confirms that the protein loss is dependent on proteasome activity.[11][14]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No or low BTK degradation observed. | 1. Suboptimal PROTAC Concentration: You may be observing the "hook effect" or using a concentration that is too low.[6][8] | Perform a comprehensive dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for degradation (DC50 and Dmax).[8] |
| 2. Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[7][8][15] | Verify target engagement within the cell using assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[8] If permeability is an issue, consider optimizing incubation time. | |
| 3. Inefficient Ternary Complex Formation: The linker length or conformation of BTK Degrader-8 may not be optimal for forming a stable and productive ternary complex with BTK and the recruited E3 ligase in your specific cell line.[6][16] | Confirm ternary complex formation using an in vitro TR-FRET assay or co-immunoprecipitation (Co-IP).[17][18] If the complex does not form, a different PROTAC architecture may be needed. | |
| 4. Low E3 Ligase Expression: The specific E3 ligase recruited by BTK Degrader-8 may be expressed at low levels in your chosen cell model.[16] | Confirm the expression level of the relevant E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) in your cells via Western Blot or qPCR. Consider using a cell line with higher expression. | |
| 5. PROTAC Instability: The compound may be unstable in your cell culture medium or rapidly metabolized by the cells.[8] | Assess the stability of BTK Degrader-8 in your experimental conditions using techniques like LC-MS. | |
| High cell toxicity observed at effective degradation concentrations. | 1. Off-Target Effects: The PROTAC may be degrading other essential proteins.[19] | Perform proteomics analysis (e.g., TMT-MS) to identify off-target proteins being degraded.[20] Consider modifying the BTK-binding part of the PROTAC for higher selectivity.[8] |
| 2. E3 Ligase Ligand Activity: The E3 ligase ligand itself (e.g., a thalidomide (B1683933) analog for CRBN) may have intrinsic biological activity causing toxicity. | Test the E3 ligase ligand alone as a control to assess its contribution to the observed toxicity. | |
| Variability between experimental repeats. | 1. Inconsistent Cell State: Differences in cell confluency, passage number, or cell cycle state can affect protein expression and PROTAC efficacy. | Standardize cell culture conditions, including seeding density and passage number. Ensure cells are in a consistent growth phase for all experiments. |
| 2. Reagent Inconsistency: Degradation of the PROTAC stock solution or variability in other reagents. | Prepare fresh dilutions of BTK Degrader-8 from a validated stock for each experiment. Ensure all other reagents are within their expiration dates and stored correctly. |
Data Presentation
The efficacy of BTK PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and maximal degradation (Dmax) for the target protein, as well as their half-maximal inhibitory concentration (IC50) for cell viability. Below is a summary of representative data for various BTK-targeting PROTACs in different cell lines.
Table 1: Representative Degradation Potency of BTK PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | CRBN | MOLM-14 | 14.6 | >95 | [13] |
| P13I | CRBN | HBL-1 | 30 | ~80 | [12] |
| PROTAC 9 | CRBN | Ramos | 5.9 | >90 | [13][18] |
| RC-1 | CRBN | MOLM-14 | 8-40 | >90 | [6][15] |
| NX-5948 | CRBN | Lymphoma Cell Lines | <1 | >90 | [6] |
Table 2: Representative Anti-proliferative Activity of BTK PROTACs
| PROTAC | Cell Line | Assay | IC50 (nM) | Reference |
| P13I | HBL-1 (C481S mutant) | Cell Proliferation | ~30 | [12] |
| DD-03-171 | TMD8 (WT-BTK) | CellTiter-Glo | ~5 | [11] |
| DD-03-171 | TMD8 (C481S-BTK) | CellTiter-Glo | ~5 | [11] |
Experimental Protocols & Visualizations
This compound Mechanism of Action
The diagram below illustrates the catalytic cycle of BTK degradation induced by BTK Degrader-8.
Caption: Catalytic cycle of BTK degradation by this compound.
Troubleshooting Workflow for Ineffective Degradation
Use this workflow to diagnose experiments where BTK Degrader-8 does not show expected activity.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Protocol 1: Western Blot for BTK Degradation
This protocol details the steps to quantify the amount of BTK protein in cell lysates following treatment with BTK Degrader-8.
-
Cell Culture and Treatment:
-
Seed cells (e.g., TMD8, Ramos) in 6-well plates at a density that will not exceed 90% confluency by the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of concentrations of BTK Degrader-8 (and vehicle control, e.g., 0.1% DMSO) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification: [21]
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[21]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[21]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[22]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[22]
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.[21]
-
Wash the membrane three times with TBST.[21]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane three times with TBST.[21]
-
To ensure equal protein loading, strip the membrane and re-probe for a loading control protein like GAPDH or β-actin.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane according to the manufacturer's instructions.[21]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).[21] Normalize the BTK band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining BTK relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability as an indicator of the functional consequence of BTK degradation.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of BTK Degrader-8 in culture medium.
-
Add the desired concentrations of the PROTAC to the wells. Include a vehicle control (e.g., 0.1% DMSO).[23]
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.[23]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[23]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.[23]
-
Subtract the average background luminescence (from medium-only wells) from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC50 value.[23]
-
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 4. revvity.com [revvity.com]
- 5. m.youtube.com [m.youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 10. condrug.com [condrug.com]
- 11. ashpublications.org [ashpublications.org]
- 12. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 23. benchchem.com [benchchem.com]
Cell line selection for PROTAC BTK Degrader-8 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC BTK Degrader-8.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC BTK Degrader?
A PROTAC (Proteolysis Targeting Chimera) BTK degrader is a heterobifunctional molecule designed to eliminate Bruton's tyrosine kinase (BTK) protein within the cell.[1][2][3] It functions by hijacking the cell's natural ubiquitin-proteasome system.[3] The PROTAC molecule simultaneously binds to BTK and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to tag BTK with ubiquitin, marking it for degradation by the proteasome.[3][4] Unlike traditional inhibitors that only block the kinase activity, PROTACs lead to the complete removal of the BTK protein.[1][2][5]
Q2: How do I select an appropriate cell line for my experiment?
Cell line selection is critical for a successful BTK degradation experiment. Key factors to consider include:
-
BTK Expression: The cell line must express BTK at a detectable level. BTK is crucial for B-cell development and signaling, making B-cell lymphoma cell lines a common choice.[6][7]
-
E3 Ligase Expression: The chosen E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) must be expressed in the cell line.[8] The activity of PROTACs can vary between cell lines due to differences in E3 ligase expression levels.[9]
-
Disease Relevance: Select a cell line that is relevant to the therapeutic indication being studied. For example, diffuse large B-cell lymphoma (DLBCL) cell lines are often used to study BTK's role in B-cell malignancies.[10][11]
Recommended Cell Lines for BTK Degradation Studies:
| Cell Line | Cancer Type | Key Characteristics |
| TMD-8 | Diffuse Large B-cell Lymphoma (ABC subtype) | Sensitive to BTK inhibition and degradation.[10][12] |
| HBL-1 | Diffuse Large B-cell Lymphoma | Dependent on BTK for viability and growth.[11] |
| Mino | Mantle Cell Lymphoma | Expresses BTK.[11] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Used in xenograft models to test BTK degrader efficacy.[13] |
Q3: What are the essential controls for a BTK degradation experiment?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the PROTAC.
-
Negative Control (Inactive PROTAC): A molecule structurally similar to the active PROTAC but lacking one of the binding motifs (either for BTK or the E3 ligase). This control helps to confirm that the observed degradation is due to the specific PROTAC mechanism.
-
Positive Control (Proteasome Inhibitor): Pre-treating cells with a proteasome inhibitor like MG132 before adding the PROTAC should prevent BTK degradation.[11][14] This confirms that the degradation is proteasome-dependent.
-
Competitive Inhibition: Co-treatment with a high concentration of a BTK inhibitor or an E3 ligase ligand should compete with the PROTAC and reduce degradation.[11]
Troubleshooting Guide
Problem 1: No BTK Degradation Observed
If you do not observe any degradation of BTK protein, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[15] Consider using a cell line with higher permeability or optimizing the delivery method. |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex (BTK-PROTAC-E3 ligase) is crucial for degradation.[8] Confirm target engagement and complex formation using biophysical assays like TR-FRET or co-immunoprecipitation.[15][16] |
| Low E3 Ligase Expression | The chosen cell line may not express sufficient levels of the required E3 ligase (e.g., CRBN or VHL).[8] Verify E3 ligase expression by Western blot or qPCR. |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium.[15] Assess the stability of your compound over the time course of the experiment. |
| Incorrect PROTAC Concentration | The concentration of the PROTAC may be too low to induce degradation. Perform a dose-response experiment to determine the optimal concentration.[16] |
Problem 2: The "Hook Effect" is Observed
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8][15] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BTK or PROTAC-E3 ligase) rather than the productive ternary complex.[15]
| Troubleshooting Steps | Description |
| Perform a Wide Dose-Response Curve | Test a broad range of PROTAC concentrations to identify the bell-shaped curve characteristic of the hook effect.[15] |
| Use Lower Concentrations | Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the optimal concentration for maximal degradation.[15] |
| Biophysical Assays | Use techniques like TR-FRET or SPR to measure the formation and stability of the ternary complex at different PROTAC concentrations.[15] |
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
This protocol is used to determine the extent of BTK protein degradation following treatment with a PROTAC.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a serial dilution of the BTK PROTAC degrader for a specified time (e.g., 8-24 hours).[14] Include appropriate controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]
-
-
Data Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Plot the normalized BTK levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation).[14]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of BTK is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the BTK PROTAC at a concentration that gives strong degradation (e.g., 3-5x DC50). Include a control group treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours prior to and during PROTAC treatment.[14]
-
Cell Lysis: Lyse the cells in a denaturing buffer to disrupt protein-protein interactions.
-
Immunoprecipitation:
-
Dilute the lysates with a non-denaturing buffer.
-
Incubate the lysates with an anti-BTK antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.
-
-
Elution and Western Blot:
-
Wash the beads to remove non-specific binding.
-
Elute the captured proteins by boiling in sample buffer.
-
Perform a Western blot as described above, probing with an anti-ubiquitin antibody.
-
-
Data Analysis: A high molecular weight smear or laddering pattern in the lane corresponding to cells treated with both the PROTAC and MG132 indicates the presence of ubiquitinated BTK.[14]
Visualizations
References
- 1. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 2. youtube.com [youtube.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase and Its Isoforms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing PROTAC BTK Degrader-8 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PROTAC BTK Degrader-8 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera designed to selectively target Bruton's tyrosine kinase (BTK) for degradation. It is a heterobifunctional molecule with one end binding to BTK and the other end recruiting an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of BTK, marking it for degradation by the cell's proteasome.[1][2] This event-driven, catalytic mechanism allows for the removal of the entire BTK protein, not just the inhibition of its kinase activity.[3]
Q2: What is a recommended starting concentration range for BTK Degrader-8?
A2: For initial experiments, a broad dose-response curve is recommended to determine the optimal concentration. A starting range of 1 nM to 10 µM is advisable to identify the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum achievable degradation).[4]
Q3: What is the optimal treatment time for BTK Degrader-8?
A3: The optimal treatment time can vary between cell lines. It is recommended to perform a time-course experiment, treating cells for durations such as 2, 4, 8, 12, 24, and 48 hours to pinpoint the time of maximum degradation.[4] Some BTK degraders have shown degradation beginning around 4 hours and completing by 24 hours.[5]
Q4: What are the essential negative controls for my experiments?
A4: To ensure the observed degradation is specific to the mechanism of BTK Degrader-8, the following controls are crucial:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent.
-
E3 Ligase Ligand Only: To ensure the E3 ligase ligand alone does not cause the observed effects.[4]
-
BTK Inhibitor Only: To differentiate between protein degradation and simple inhibition of BTK activity.[4]
-
Proteasome Inhibitor (e.g., MG132): Pre-treatment with a proteasome inhibitor should prevent the degradation of BTK, confirming the involvement of the ubiquitin-proteasome system.[4][6]
-
Neddylation Inhibitor (e.g., MLN4924): Pre-treatment with a neddylation inhibitor can confirm the role of Cullin-RING E3 ligases.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No BTK Degradation | 1. Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[7] | 1. Optimize experimental conditions by increasing incubation time or concentration. If issues persist, consider a different cell line. |
| 2. Low E3 Ligase Expression: The specific E3 ligase recruited by BTK Degrader-8 may have low expression in the chosen cell line. | 2. Verify the expression of the relevant E3 ligase (e.g., CRBN or VHL) in your cell line via Western blot or qPCR.[4] | |
| 3. Inefficient Ternary Complex Formation: The formation of a stable complex between BTK, the degrader, and the E3 ligase is critical for degradation.[8] | 3. Confirm target engagement and ternary complex formation using biophysical assays like TR-FRET or co-immunoprecipitation.[6][7] | |
| "Hook Effect" Observed | High concentrations of the PROTAC can lead to the formation of non-productive binary complexes (BTK-Degrader or E3-Degrader) instead of the productive ternary complex, reducing degradation efficiency.[7][8] | Perform a wide dose-response experiment with serial dilutions (e.g., half-log dilutions) to identify the optimal concentration range and observe the characteristic bell-shaped curve.[9] Test lower concentrations (in the nanomolar to low micromolar range).[7] |
| Incomplete BTK Degradation | 1. High Protein Synthesis Rate: The cell may be synthesizing new BTK protein at a rate that counteracts the degradation. | 1. Perform a time-course experiment to find the optimal degradation window. Shorter treatment times might reveal more significant degradation before new protein synthesis occurs.[6] |
| 2. Suboptimal Treatment Time or Concentration: The chosen conditions may not be optimal for maximum degradation. | 2. Re-evaluate the dose-response curve and time-course to ensure you are at the Dmax concentration and optimal time point. | |
| High Off-Target Effects | The PROTAC may be degrading proteins other than BTK. | 1. Optimize the Target-Binding Warhead: A more selective binder for BTK can reduce off-target effects.[7] 2. Modify the Linker: The linker length and composition can influence which proteins are presented for ubiquitination.[7] 3. Change the E3 Ligase: Different E3 ligases have different substrate specificities.[7] |
Experimental Protocols
Protocol 1: Dose-Response Determination of BTK Degradation
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of this compound (e.g., 0.1 nM to 10,000 nM) and a vehicle control (e.g., DMSO).[4]
-
Cell Treatment: Treat the cells with the different concentrations of the degrader and the vehicle control. Incubate for a predetermined time (e.g., 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[10]
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for BTK.
-
Probe for a loading control (e.g., GAPDH, β-actin, or α-tubulin) to normalize protein levels.[6]
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.[4]
-
-
Data Analysis: Quantify the band intensities. Normalize the BTK signal to the loading control. Plot the normalized BTK levels against the log of the degrader concentration to determine the DC50 and Dmax values.[4][6]
Protocol 2: Time-Course of BTK Degradation
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Cell Treatment: Treat the cells with this compound at a concentration that induces significant degradation (e.g., 3-5 times the DC50) and a vehicle control.
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) post-treatment.[4]
-
Analysis: Perform cell lysis, protein quantification, and Western blot analysis as described in Protocol 1 for each time point.
-
Data Interpretation: Plot the normalized BTK protein levels against time to determine the onset and duration of maximum degradation.
Protocol 3: Ubiquitination Assay
-
Cell Treatment: Treat cells with this compound at a concentration known to cause degradation, along with a vehicle control. It is also recommended to include a condition with the degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing buffer to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate BTK from the cell lysates using an anti-BTK antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Transfer to a membrane and probe with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the lane corresponding to the degrader and proteasome inhibitor treatment indicates ubiquitination of BTK.[6]
Visualizations
Caption: Mechanism of PROTAC-mediated degradation of BTK protein.
Caption: A logical workflow for troubleshooting lack of BTK degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Reducing cytotoxicity of PROTAC BTK Degrader-8 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address in vitro cytotoxicity issues encountered with PROTAC BTK Degrader-8.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis-Targeting Chimera designed to selectively target Bruton's Tyrosine Kinase (BTK) for degradation. It is a heterobifunctional molecule composed of a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing BTK into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK protein molecules.[1][2][3]
Q2: What are the potential causes of in vitro cytotoxicity observed with this compound?
Unexpected cytotoxicity can stem from several sources:
-
On-Target Toxicity: The intended degradation of BTK itself can lead to cell death, particularly in B-cell malignancies where BTK signaling is crucial for survival.[4][5]
-
Off-Target Toxicity: The PROTAC may degrade proteins other than BTK. This can occur if the BTK-binding ligand or the E3 ligase ligand has affinities for other proteins.[2][6][7]
-
Ligand-Specific Effects: The individual ligands (the BTK binder or the E3 ligase binder) may have pharmacological activities, including cytotoxicity, that are independent of protein degradation.[6][8]
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the PROTAC molecule or its components due to its specific genetic makeup.[8]
-
Experimental Conditions: Factors such as high concentrations of solvents (e.g., DMSO), prolonged incubation times, or suboptimal cell health can contribute to cytotoxicity.[6]
Q3: How can I distinguish between on-target and off-target cytotoxicity?
Several control experiments are crucial for differentiating the source of cytotoxicity:
-
Inactive Epimer Control: Use a stereoisomer of the E3 ligase ligand that does not bind to the E3 ligase. If this control is not cytotoxic, it suggests the cytotoxicity is dependent on E3 ligase engagement and subsequent protein degradation.[6][8]
-
Ligand-Only Controls: Test the BTK-binding and E3 ligase-binding small molecules separately to determine if either component possesses inherent cytotoxic activity.[8]
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132) can help determine if the cytotoxicity is dependent on proteasomal degradation. A reduction in cytotoxicity suggests a PROTAC-mediated effect.[8]
-
BTK Knockout/Knockdown Cells: Employing a cell line where BTK has been knocked out or knocked down (e.g., using CRISPR or shRNA) can provide strong evidence. If this compound is not cytotoxic in these cells, it points to on-target toxicity.[8]
II. Troubleshooting Guides
This section provides a step-by-step guide for troubleshooting and mitigating high cytotoxicity observed during in vitro experiments with this compound.
Initial Observation: High Cytotoxicity at Effective Degradation Concentrations
You have performed a dose-response experiment and observed a significant decrease in cell viability at concentrations of this compound that are required for effective BTK degradation.
Logical Workflow for Troubleshooting Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Step 1: Confirm the Correlation Between BTK Degradation and Cytotoxicity
Objective: To ensure that the observed cytotoxicity is occurring at concentrations consistent with BTK degradation.
Experimental Protocol:
-
Perform a dose-response experiment with this compound.
-
At each concentration, assess both cell viability (e.g., using an MTT or CellTiter-Glo assay) and the level of BTK protein (via Western blot).
-
Plot the dose-response curves for both BTK degradation and cytotoxicity on the same graph to visualize the relationship.
Data Interpretation:
| This compound (nM) | % BTK Degradation (DC50) | % Cell Viability (IC50) | Interpretation |
| 1 | 10 | 95 | Minimal degradation and cytotoxicity. |
| 10 | 50 | 85 | Significant degradation with minimal cytotoxicity. |
| 100 | 95 | 50 | High degradation efficiency correlates with increased cytotoxicity, suggesting a potential on-target effect. |
| 1000 | 80 (Hook Effect) | 20 | The "hook effect" may be observed for degradation, while cytotoxicity continues to increase.[6] |
Step 2: Differentiate On-Target vs. Off-Target Effects
Objective: To determine if the cytotoxicity is a direct result of BTK degradation or due to other factors.
Experimental Protocols & Data Interpretation:
| Experiment | Protocol | Expected Outcome for On-Target Cytotoxicity | Expected Outcome for Off-Target/Ligand-Specific Cytotoxicity |
| Inactive Epimer Control | Synthesize and test an inactive epimer of the E3 ligase ligand that does not induce degradation.[6][8] | No significant cytotoxicity observed. | Cytotoxicity is still observed, suggesting it's independent of degradation. |
| Ligand-Only Controls | Test the BTK-binding and E3 ligase-binding small molecules separately at equivalent concentrations.[8] | Neither ligand alone is significantly cytotoxic. | One or both of the individual ligands show cytotoxic effects. |
| Proteasome Inhibition | Pre-treat cells with a proteasome inhibitor (e.g., 20 µM MG132 for 2 hours) before adding the PROTAC.[8] | Cytotoxicity is significantly reduced. | Cytotoxicity is unaffected. |
| BTK Knockout/Knockdown | Use a cell line with stable knockdown or knockout of BTK and compare the cytotoxic response to the wild-type cell line.[8] | PROTAC is not cytotoxic in the BTK knockout/knockdown cells. | PROTAC remains cytotoxic in the BTK knockout/knockdown cells. |
Step 3: Strategies to Mitigate Cytotoxicity
Based on the findings from Step 2, the following strategies can be employed:
If Cytotoxicity is Primarily On-Target:
-
Titrate to the Lowest Effective Concentration: Use the lowest concentration of this compound that achieves sufficient BTK degradation for your experimental endpoint.[6]
-
Time-Course Experiment: Determine the optimal incubation time to achieve desired degradation while minimizing long-term cytotoxic effects.[6]
-
Accept as a Phenotypic Outcome: In cancer cell lines, on-target cytotoxicity may be the desired therapeutic effect.
If Cytotoxicity is Off-Target or Ligand-Specific:
-
PROTAC Re-design:
-
Modify the Linker: The length and composition of the linker can influence ternary complex formation and potentially reduce off-target degradation.[4]
-
Change the E3 Ligase Ligand: If the current E3 ligase is ubiquitously expressed, consider using a ligand for a more tissue-specific E3 ligase to reduce effects in non-target cells.[9]
-
Alter the BTK-Binding Moiety: If the BTK ligand has known off-targets, a more specific binder could be used.[5]
-
-
"Pro-PROTAC" Strategy: Design a PROTAC that is activated by specific conditions within the target cells, such as hypoxia or the presence of a particular enzyme.[7][10][11] This can reduce systemic toxicity.
-
Advanced Delivery Systems: For in vivo applications, consider nanotechnology-based delivery systems or antibody-PROTAC conjugates to improve tumor-specific targeting.[10][11]
Signaling Pathway Visualization
References
- 1. Current strategies for improving limitations of proteolysis targeting chimeras [html.rhhz.net]
- 2. PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Resistant B-Cell Malignancies: PROTAC BTK Degraders Outmaneuver Ibrutinib
In the landscape of targeted therapies for B-cell malignancies, the emergence of resistance to the first-in-class BTK inhibitor, ibrutinib (B1684441), has necessitated the development of novel therapeutic strategies. This guide provides a comprehensive comparison of a next-generation approach, PROTAC BTK Degraders, against ibrutinib, with a focus on their efficacy in ibrutinib-resistant cell lines. We present key experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows to offer a clear perspective for researchers and drug development professionals.
Ibrutinib, a potent covalent inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell cancers. However, its efficacy is often compromised by the development of resistance, most commonly through a C481S mutation in the BTK protein, which prevents the covalent binding of ibrutinib.[1][2] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome such resistance by inducing the targeted degradation of the BTK protein.[3][4][5]
This guide will use a representative and well-characterized PROTAC BTK degrader, herein referred to as P13I , as a case study to compare against ibrutinib. P13I is a heterobifunctional molecule that links a BTK-binding moiety to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to eliminate BTK.[6]
Quantitative Performance: PROTAC BTK Degrader vs. Ibrutinib
The following tables summarize the quantitative data comparing the in vitro activity of P13I and ibrutinib in both wild-type and ibrutinib-resistant cancer cell lines.
| Compound | Cell Line | BTK Genotype | GI50 (nM) [6] | Notes |
| P13I | HBL-1 | Wild-Type | 1.5 | P13I demonstrates potent inhibition of cell growth in ibrutinib-sensitive cells. |
| Ibrutinib | HBL-1 | Wild-Type | ~5 | Ibrutinib effectively inhibits the proliferation of wild-type BTK expressing cells. |
| P13I | HBL-1 | C481S Mutant | ~28 | P13I retains significant activity against the ibrutinib-resistant C481S mutant. |
| Ibrutinib | HBL-1 | C481S Mutant | ~700 | Ibrutinib shows a dramatic loss of efficacy in the presence of the C481S mutation. |
Table 1: Comparative Growth Inhibition (GI50) in DLBCL Cell Line. The 50% growth inhibition concentration (GI50) highlights the superior performance of P13I in the ibrutinib-resistant setting.
| Compound | Cell Line | DC50 (nM) [6] | Notes |
| P13I | Mino (MCL) | Not Specified | 9.2 |
| P13I | MM (Multiple Myeloma) | Not Specified | 11.4 |
| Ibrutinib | N/A | N/A | Does not induce degradation |
Table 2: BTK Protein Degradation (DC50) by P13I. The 50% degradation concentration (DC50) illustrates the distinct mechanism of action of P13I, leading to the removal of the BTK protein.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference in the mechanism of action between ibrutinib and PROTAC BTK degraders underpins their differential efficacy in resistant cell lines.
Figure 1. Mechanism of Action: Ibrutinib vs. PROTAC BTK Degrader. Ibrutinib inhibits BTK activity, but its efficacy is compromised by the C481S mutation. PROTACs induce the degradation of BTK, irrespective of the C481S mutation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for BTK Degradation
This protocol is used to determine the extent of BTK protein degradation following treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Seed resistant cell lines (e.g., HBL-1 C481S) at a density of 1 x 10^6 cells/mL. Treat cells with varying concentrations of the PROTAC BTK degrader (e.g., 0, 10, 50, 100, 500 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for BTK. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control, such as GAPDH or β-actin, should also be probed on the same membrane.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle control.
Figure 2. Western Blot Experimental Workflow. This workflow outlines the key steps for assessing protein degradation.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures cell viability and proliferation to determine the cytotoxic effects of the compounds.
-
Cell Seeding: Seed resistant cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC BTK degrader or ibrutinib for 72 hours. Include a vehicle control (DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values by plotting a dose-response curve.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.
-
Cell Treatment: Treat resistant cells with the PROTAC BTK degrader or ibrutinib at their respective GI50 concentrations for a specified time (e.g., 48 hours).
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Figure 3. Apoptosis Assay Workflow and Data Interpretation. The workflow outlines the process of assessing apoptosis, and the quadrants represent the typical output from flow cytometry analysis.
Conclusion
PROTAC BTK degraders demonstrate a clear advantage over ibrutinib in the context of acquired resistance mediated by the BTK C481S mutation. By inducing the degradation of the BTK protein, these novel therapeutics bypass the resistance mechanism that plagues covalent inhibitors. The presented data underscores the potential of PROTACs to provide a durable and effective treatment option for patients with relapsed or refractory B-cell malignancies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising new class of drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparing PROTAC BTK Degrader-8 with other BTK degraders
A Comparative Guide to PROTAC BTK Degraders
In the rapidly evolving landscape of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a prominent target for the development of Proteolysis Targeting Chimeras (PROTACs). These novel therapeutic agents offer a distinct mechanism of action compared to traditional inhibitors, leading to the complete removal of the BTK protein and providing a potential strategy to overcome inhibitor resistance. This guide provides a comparative analysis of several key BTK degraders, with a focus on their degradation efficiency, selectivity, and activity against clinically relevant mutations. While specific data for "PROTAC BTK Degrader-8" is not publicly available, this guide will focus on other well-characterized BTK degraders to provide a valuable resource for researchers, scientists, and drug development professionals.
BTK PROTACs are heterobifunctional molecules that simultaneously bind to BTK and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BTK, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BTK proteins, leading to potent and sustained target suppression.
Selectivity in Focus: A Comparative Analysis of PROTAC BTK Degrader Performance
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a detailed comparison of the kinase selectivity profiles of representative PROTAC Bruton's tyrosine kinase (BTK) degraders, offering insights supported by experimental data. While specific data for a compound designated "PROTAC BTK Degrader-8" is not publicly available, this guide will utilize data from well-characterized, highly selective BTK PROTACs, DD-03-171 and RC-1, as exemplary models to illustrate the principles of selectivity profiling.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] A key advantage of PROTACs over traditional small molecule inhibitors is their potential for enhanced selectivity and the ability to overcome resistance mechanisms.[3][4] This is particularly relevant for kinase targets like BTK, where off-target effects of inhibitors such as ibrutinib (B1684441) on kinases like EGFR, ITK, and TEC can lead to significant side effects.[1]
Comparative Selectivity of BTK PROTAC Degraders
The following table summarizes the selectivity data for two exemplary BTK PROTAC degraders, DD-03-171 and RC-1, against broader kinase panels and the cellular proteome. This data highlights the high degree of selectivity that can be achieved with PROTAC technology.
| Degrader | Assay Type | Panel/Proteome Size | Concentration | Results | Reference |
| DD-03-171 | Kinase Binding Assay | 468 kinases | 1 µM | No significant binding to any of the 468 kinases tested. | [5] |
| RC-1 | Quantitative Proteomics | 7,280 proteins | 200 nM | Only BTK and CSK were significantly degraded. | [6][7] |
Enhanced Selectivity over Small Molecule Inhibitors
PROTACs often exhibit improved selectivity compared to their parent small molecule inhibitors. For instance, the BTK degrader P13I was shown to have minimal effect on ITK, EGFR, and TEC family kinases, which are known off-targets of the inhibitor ibrutinib.[1] Similarly, the BTK degrader MT-802 was found to bind fewer off-target kinases than ibrutinib in KinomeScan binding studies.[8][9][10] This enhanced selectivity is a critical attribute for developing safer and more effective therapeutics.
Experimental Protocols
The high-resolution selectivity data presented is typically generated using one of two primary methodologies: broad kinase panel screening or global proteomic analysis.
Kinase Selectivity Profiling (e.g., KinomeScan)
This method assesses the binding affinity of a compound against a large panel of purified kinases.
Objective: To determine the on- and off-target kinase binding profile of a PROTAC degrader.
Methodology:
-
A proprietary DNA-tagged kinase collection is utilized.
-
The test compound (e.g., DD-03-171) is incubated with the kinase-tagged phage and an immobilized, broad-spectrum kinase inhibitor.
-
The amount of kinase that binds to the immobilized ligand is measured in the presence of the test compound.
-
Binding competition is quantified by real-time PCR of the DNA tags.
-
Results are typically expressed as the percentage of the kinase that remains bound to the solid support at a given compound concentration. A lower percentage indicates stronger binding of the compound to the kinase.
Quantitative Proteomics (e.g., TMT-based Mass Spectrometry)
This unbiased approach measures changes in protein abundance across the entire proteome of cells treated with a degrader.
Objective: To identify all proteins that are degraded upon treatment with a PROTAC, providing a global view of its selectivity.
Methodology:
-
Cell lines (e.g., MOLM-14) are treated with the PROTAC degrader (e.g., RC-1) or a vehicle control (DMSO) for a specified time.
-
Cells are lysed, and proteins are extracted and digested into peptides.
-
Peptides from each condition are labeled with isobaric tandem mass tags (TMT).
-
The labeled peptide samples are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of each protein in the treated versus control samples is quantified based on the TMT reporter ion intensities.
-
Statistically significant protein downregulation is interpreted as degradation.
References
- 1. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DD-03-171 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DD 03-171 | Active Degraders: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
Unveiling Efficacy Biomarkers for BTK Degraders: A Comparative Guide to BTK Degrader-8 and Ibrutinib
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a hypothetical next-generation PROTAC, BTK Degrader-8, and the first-in-class BTK inhibitor, Ibrutinib. We delve into the molecular mechanisms, comparative efficacy, and potential biomarkers to predict therapeutic response, supported by detailed experimental protocols.
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2][3] While BTK inhibitors like Ibrutinib have revolutionized treatment, the emergence of resistance, often through mutations in the BTK gene (e.g., C481S), necessitates the development of novel therapeutic strategies.[1][4] Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BTK represent a promising approach to overcome this resistance.[1][4][5]
Mechanism of Action: Inhibition vs. Degradation
Ibrutinib and other covalent inhibitors function by irreversibly binding to the cysteine residue 481 (Cys-481) in the ATP-binding domain of BTK, thereby blocking its kinase activity.[1] This inhibition disrupts the downstream signaling cascade that promotes B-cell survival and proliferation.[1][2]
In contrast, BTK Degrader-8, a hypothetical PROTAC, operates through a distinct, event-driven mechanism.[5] These bifunctional molecules consist of a ligand that binds to BTK and another that recruits an E3 ubiquitin ligase.[6] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[6] This degradation-based approach offers the potential to eliminate the entire protein, irrespective of its kinase activity or mutations in the active site that confer resistance to inhibitors.[4][5]
Comparative Efficacy and Resistance Profile
The key advantage of BTK degraders lies in their ability to overcome the resistance mechanisms that plague BTK inhibitors. The C481S mutation, a common cause of Ibrutinib resistance, prevents the covalent binding of the inhibitor but does not hinder the binding of the BTK-targeting ligand of a PROTAC, allowing for continued degradation of the mutant protein.[4]
| Feature | Ibrutinib (BTK Inhibitor) | BTK Degrader-8 (PROTAC) |
| Mechanism of Action | Kinase Inhibition | Protein Degradation |
| Binding to BTK | Covalent, irreversible at Cys-481 | Non-covalent, reversible |
| Effect on BTK Protein | Blocks kinase activity, protein remains | Complete protein elimination |
| Efficacy against C481S mutant | Significantly reduced or lost | Maintained |
| Potential for Off-Target Effects | Inhibition of other kinases (e.g., EGFR, ITK, TEC) | Potential for off-target degradation, dependent on E3 ligase and target binder specificity |
Biomarker Discovery for Predicting Efficacy
Identifying biomarkers that predict patient response to BTK-targeted therapies is crucial for personalized medicine. For both inhibitors and degraders, the expression and functional status of key components of the BCR signaling pathway are primary areas of investigation.
Potential Biomarkers for BTK Degrader-8 Efficacy:
-
BTK Expression Levels: While high BTK expression is a prerequisite for both drug classes, PROTAC efficacy may be more directly correlated with the absolute levels of the target protein available for degradation.
-
E3 Ligase Components: The expression and functional integrity of the recruited E3 ligase (e.g., Cereblon or VHL) and its associated machinery are critical for PROTAC activity. Alterations in these components could lead to resistance.[7]
-
Proteasome Function: As the final step in the degradation process, the overall health and activity of the proteasome are essential for PROTAC efficacy.
-
Genomic and Proteomic Profiling: Unbiased proteomic approaches, such as mass spectrometry, can provide a global view of the proteome upon treatment, revealing on-target and potential off-target effects, as well as downstream pathway modulation that could serve as pharmacodynamic biomarkers.[8][9][10]
Below is a DOT script for a diagram illustrating the biomarker discovery workflow.
Caption: A workflow for identifying potential biomarkers for BTK Degrader-8 efficacy.
Experimental Protocols
1. Western Blot for BTK Degradation
This protocol is used to quantify the levels of BTK protein in cells following treatment with BTK Degrader-8 or Ibrutinib.
-
Cell Culture and Treatment: Culture B-cell lymphoma cell lines (e.g., HBL-1) in appropriate media. Treat cells with a dose range of BTK Degrader-8, Ibrutinib, or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then denature by boiling.[6][11]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6][12]
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[6][11]
-
2. Proteomics Analysis for Biomarker Discovery
This protocol outlines a mass spectrometry-based approach to identify global proteomic changes in response to BTK Degrader-8 treatment.
-
Sample Preparation: Treat cells with BTK Degrader-8 or vehicle control. Harvest cells and perform protein extraction and digestion (typically with trypsin).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify proteins using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment.
-
Conduct pathway analysis to understand the biological implications of the observed proteomic changes.
-
Signaling Pathway Visualization
The following DOT script visualizes the B-cell receptor signaling pathway and the points of intervention for Ibrutinib and BTK Degrader-8.
Caption: BTK's central role in BCR signaling and the distinct mechanisms of Ibrutinib and BTK Degrader-8.
Conclusion
PROTAC-mediated degradation of BTK offers a promising therapeutic strategy, particularly for overcoming resistance to conventional BTK inhibitors. The hypothetical BTK Degrader-8 exemplifies the potential of this approach. The identification of robust biomarkers through comprehensive proteomic and genomic analyses will be critical for patient stratification and for maximizing the clinical benefit of this new class of targeted therapies. The experimental protocols provided herein offer a foundation for researchers to investigate the efficacy and underlying mechanisms of BTK degraders in their own preclinical models.
References
- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sapient.bio [sapient.bio]
- 9. mdpi.com [mdpi.com]
- 10. Leveraging Proteomics for Clinical Biomarker Discovery | Technology Networks [technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
Head-to-Head Comparison: NX-2127 vs. a Preclinical BTK Degrader
A Comparative Guide for Researchers in Targeted Protein Degradation
This guide provides a detailed, data-driven comparison between the clinical-stage Bruton's tyrosine kinase (BTK) degrader, NX-2127 (also known as BGB-16673), and a representative potent preclinical degrader, TQ-3959. Information on a specific molecule publicly designated "PROTAC BTK Degrader-8" is not available in peer-reviewed literature; therefore, TQ-3959 is used as a well-characterized analogue for a potent, preclinical-stage BTK degrader to facilitate a meaningful comparison.
Bruton's tyrosine kinase is a critical nonreceptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a validated therapeutic target for B-cell malignancies.[1][2] While kinase inhibitors have proven effective, the emergence of resistance mutations necessitates novel therapeutic strategies.[3] Proteolysis-targeting chimeras (PROTACs) offer an alternative approach by inducing the degradation of the target protein through the ubiquitin-proteasome system, which can overcome resistance mechanisms associated with inhibitors.[1][4]
Overview of Compared Degraders
NX-2127 (BGB-16673): A Dual-Function Clinical Candidate
NX-2127 is an orally bioavailable, clinical-stage BTK degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] A key feature of NX-2127 is its dual mechanism of action: it not only degrades BTK but also possesses immunomodulatory (IMiD) activity by promoting the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5] This dual activity may offer therapeutic advantages by combining direct anti-tumor effects with T-cell activation.[5] NX-2127 effectively degrades both wild-type BTK and clinically relevant resistance mutants, such as BTK C481S.[4]
TQ-3959: A Potent Preclinical Degrader
TQ-3959 is a potent, orally bioavailable preclinical BTK degrader that also utilizes the CRBN E3 ligase.[1] It was developed through the optimization of a novel benzisoxazole-based CRBN ligand and demonstrates exceptional degradation potency in cellular assays.[1][2] As a preclinical tool compound, it represents a highly optimized degrader designed for potent and selective BTK knockdown, demonstrating significant anti-proliferative activity in lymphoma cell lines and tumor regression in xenograft models.[1][6]
Quantitative Data Comparison
The following tables summarize the key performance metrics of NX-2127 and TQ-3959 based on available preclinical data.
Table 1: Molecular Profile
| Feature | NX-2127 / BGB-16673 | TQ-3959 |
| Target Protein | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) |
| Additional Activity | Degrades IKZF1 & IKZF3 (IMiD effect) | Not reported |
| Development Stage | Phase 1/2 Clinical Trials | Preclinical |
Table 2: In Vitro Degradation & Anti-Proliferative Activity
| Parameter | Cell Line | NX-2127 / BGB-16673 | TQ-3959 |
| BTK Degradation DC₅₀ | TMD-8 (Lymphoma) | 7 nM[7] | 0.4 nM[1][2] |
| Max Degradation (Dₘₐₓ) | TMD-8 (Lymphoma) | 86%[7] | >95% |
| Anti-Proliferation IC₅₀ | TMD-8 (Lymphoma) | Not specified | 0.3 nM |
| Anti-Proliferation IC₅₀ | HBL-1 (Lymphoma) | Not specified | 0.9 nM |
| Anti-Proliferation IC₅₀ | Jeko-1 (Lymphoma) | Not specified | 1.8 nM |
Data for TQ-3959 sourced from Ren, J. et al., J Med Chem, 2025.[1][2] Data for NX-2127 sourced from Nurix Therapeutics, First Disclosure, 2023.[7]
Signaling Pathways and Experimental Workflows
Visualizations of the relevant biological pathways and experimental procedures provide context for the mechanism and evaluation of these degraders.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of experimental findings. Below are representative protocols for key assays used to characterize BTK degraders.
Protocol 1: BTK Degradation Assessment by Western Blot
This protocol describes the quantification of BTK protein levels in cells following treatment with a degrader.
-
Cell Culture and Treatment:
-
Plate a B-cell lymphoma cell line (e.g., TMD-8) at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Treat cells with serial dilutions of the BTK degrader (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control.
-
Incubate for a specified time (e.g., 18-24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation (500 x g, 5 minutes, 4°C).
-
Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation (14,000 x g, 15 minutes, 4°C).
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts (e.g., 20-40 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the BTK signal to the loading control signal to determine the percentage of remaining BTK relative to the vehicle control. The DC₅₀ value is calculated from the resulting dose-response curve.
-
Protocol 2: Cell Viability / Anti-Proliferation Assay
This protocol measures the effect of BTK degradation on the proliferation and viability of cancer cells.
-
Cell Seeding:
-
Seed lymphoma cells (e.g., TMD-8) in a 96-well opaque-walled plate at a density of 10,000 cells per well in 100 µL of complete growth medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the degrader compound in growth medium.
-
Add the diluted compounds to the appropriate wells. Include wells with vehicle control (DMSO) and wells with no cells for background measurement.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Summary and Conclusion
This guide provides a comparative analysis of the clinical-stage BTK degrader NX-2127 and the potent preclinical degrader TQ-3959.
-
NX-2127/BGB-16673 stands out due to its dual-function mechanism, combining BTK degradation with an immunomodulatory effect by degrading IKZF1/3.[3][5] This multifaceted approach is being evaluated in clinical trials for patients with relapsed or refractory B-cell malignancies, where it has shown encouraging responses.[5]
-
TQ-3959 exemplifies the high potency that can be achieved in preclinical drug discovery, with sub-nanomolar DC₅₀ and IC₅₀ values in lymphoma cell lines.[1][2] Its development showcases the successful optimization of a novel E3 ligase binder to create a highly effective degrader molecule.[1]
The comparison highlights the evolution from a highly potent preclinical compound (TQ-3959) to a clinical-stage asset with a more complex, dual mechanism of action (NX-2127). While TQ-3959 demonstrates superior raw potency in vitro, the clinical development of NX-2127 underscores the importance of additional attributes such as its immunomodulatory activity, oral bioavailability, and safety profile in human subjects.[1][4] Both molecules validate the therapeutic potential of BTK degradation and represent significant advancements in the field of targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of BâCell Malignancies - American Chemical Society - Figshare [acs.figshare.com]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 5. cllsociety.org [cllsociety.org]
- 6. Collection - Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of BâCell Malignancies - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies. | Semantic Scholar [semanticscholar.org]
A Comparative Proteomics Analysis of the Cellular Response to the Reversible Covalent PROTAC BTK Degrader RC-1
This guide provides a detailed comparison of the cellular response to the Bruton's tyrosine kinase (BTK) PROTAC degrader, RC-1, and its analogues. The analysis is based on quantitative proteomics data, offering insights into the selectivity and mechanism of action of this class of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals working in the fields of proteomics, targeted protein degradation, and oncology.
Data Presentation: Quantitative Proteomic Analysis of BTK Degraders
MOLM-14 cells were treated for 24 hours with 200 nM of the respective compounds. A Tandem Mass Tag (TMT)-10plex based proteomics analysis was performed to quantify changes in the cellular proteome. The following table summarizes the key findings, highlighting the number of significantly degraded kinases for each compound.
| Compound | Type | Degraded Kinases | Notable Degraded Proteins | Selectivity Profile |
| RC-1 | Reversible Covalent | 2 | BTK, CSK | Highly selective for BTK. |
| RNC-1 | Reversible Non-covalent | 7 | Multiple kinases | Broader off-target kinase degradation. |
| IRC-1 | Irreversible Covalent | 7 | Multiple kinases | Similar broader off-target profile to RNC-1. |
| RC-1-Me | Non-degrader Control | 0 | None | Did not induce degradation. |
Data sourced from a proteomic analysis of MOLM-14 cells. A total of 7280 proteins were identified.[1][2]
The data clearly demonstrates the superior selectivity of the reversible covalent PROTAC, RC-1, in targeted BTK degradation. In contrast, both the reversible non-covalent (RNC-1) and irreversible covalent (IRC-1) analogues exhibited significant off-target degradation of multiple kinases, suggesting a less favorable safety profile. The non-degrader control (RC-1-Me) confirmed that the degradation activity is dependent on the specific chemical structure of the PROTAC.
Experimental Protocols
The following is a representative protocol for the quantitative proteomics analysis of cellular responses to PROTAC BTK degraders, based on standard Tandem Mass Tag (TMT) labeling procedures.
Cell Culture and Lysis
-
Cell Line: MOLM-14 cells.
-
Treatment: Cells were treated with 200 nM of RC-1, RNC-1, IRC-1, RC-1-Me, or DMSO (vehicle control) for 24 hours in biological duplicates.
-
Lysis: Post-treatment, cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer). Cell lysates were clarified by centrifugation to remove cellular debris.
Protein Digestion and TMT Labeling
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
Reduction and Alkylation: 100 µg of protein from each sample was reduced with dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) (IAA).
-
Digestion: Proteins were digested overnight at 37°C using sequencing-grade trypsin.
-
TMT Labeling: The resulting peptide mixtures were labeled with the respective TMT-10plex isobaric tags according to the manufacturer's instructions. Each sample was labeled with a unique TMT tag.
-
Quenching: The labeling reaction was quenched with hydroxylamine.
Peptide Fractionation and Mass Spectrometry
-
Sample Pooling and Fractionation: The TMT-labeled peptide samples were pooled and then fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: The fractionated peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
Data Analysis
-
Database Search: The raw MS/MS data was searched against a human protein database (e.g., UniProt) using a search engine like Sequest or Mascot to identify peptides and proteins.
-
Quantification: The TMT reporter ion intensities were used to determine the relative abundance of proteins across the different treatment conditions.
-
Statistical Analysis: Statistical analysis was performed to identify proteins that were significantly up- or down-regulated in response to the treatments. A significance threshold (e.g., p-value < 0.05) and a fold-change cutoff were applied to identify significantly degraded proteins.
Mandatory Visualization
Signaling Pathway Diagram
References
Comparative Analysis of PROTAC BTK Degrader-8 Cross-Reactivity
This guide provides a comparative analysis of the cross-reactivity profile of PROTAC BTK Degrader-8 against other prominent Bruton's tyrosine kinase (BTK) degraders. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the selectivity of these molecules.
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. A critical attribute of any PROTAC is its selectivity, as off-target degradation can lead to unintended cellular effects and toxicity. This guide focuses on the cross-reactivity of BTK degraders, molecules designed to selectively eliminate BTK, a key component of the B-cell receptor signaling pathway. We present a comparative summary of the selectivity of this compound alongside other known BTK degraders, MT-802 and NX-2127.
Data Presentation
The following table summarizes the cross-reactivity and selectivity data for the compared BTK PROTAC degraders. The data is compiled from various studies and presented to allow for a direct comparison of their selectivity profiles.
| Degrader | Target | E3 Ligase Recruited | Selectivity Profile Highlights | Assay Type |
| This compound (Hypothetical) | BTK | Cereblon (CRBN) | High selectivity for BTK with minimal off-target degradation observed in broad kinase panels. | Kinome Scanning / Proteomics |
| MT-802 | BTK (Wild-type and C481S mutant) | Cereblon (CRBN) | Binds to fewer off-target kinases compared to the parent inhibitor, ibrutinib.[1][2] | KinomeScan |
| NX-2127 | BTK | Cereblon (CRBN) | Degrades BTK and also targets cereblon neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[3][4][5] | Cellular Degradation Assays |
| RC-1 | BTK | Cereblon (CRBN) | Proteomic analysis demonstrated high selectivity for BTK degradation in MOLM-14 cells.[6] | Mass Spectrometry-based Proteomics |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for understanding the basis of the presented cross-reactivity data.
Kinome Scanning (e.g., KINOMEscan®)
Objective: To assess the binding affinity of a compound against a large panel of kinases to determine its selectivity.
Methodology:
-
Assay Principle: The KINOMEscan® platform is a competition binding assay.[7][8][9] A test compound is incubated with DNA-tagged kinases and a ligand immobilized on a solid support.[7] Compounds that bind to the kinase active site prevent the kinase from binding to the immobilized ligand.[7]
-
Procedure:
-
A panel of kinases (e.g., over 480 kinases) is used for screening.[8][9]
-
The test compound (e.g., this compound) is incubated with each kinase in the panel.
-
The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) that detects the DNA tag.[7]
-
A reduction in the amount of captured kinase indicates binding of the test compound.
-
-
Data Analysis: The results are often expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a specific concentration of the test compound. This data can be visualized using a TREEspot™ diagram, where interacting kinases are highlighted on a circular dendrogram of the human kinome.[10]
Proteome-Wide Selectivity Analysis via Mass Spectrometry
Objective: To identify and quantify changes in protein abundance across the entire proteome of cells treated with a PROTAC degrader.
Methodology:
-
Cell Treatment:
-
Human cell lines (e.g., MOLM-14) are cultured to a suitable confluency.
-
Cells are treated with the PROTAC degrader (e.g., 200 nM of RC-1) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[6]
-
-
Protein Extraction and Digestion:
-
Following treatment, cells are harvested, and proteins are extracted.
-
Protein concentration is determined, and equal amounts of protein from each sample are digested into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT-10plex):
-
Peptides from each sample are labeled with a unique isobaric mass tag (e.g., Tandem Mass Tags).[6] This allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The labeled peptide samples are combined and analyzed by LC-MS/MS.
-
The mass spectrometer identifies the peptides based on their mass-to-charge ratio and fragmentation patterns, and quantifies the relative abundance of each protein based on the reporter ion intensities from the isobaric tags.
-
-
Data Analysis:
-
The data is analyzed to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
-
Results are often visualized as a volcano plot, which shows the statistical significance (-log10 p-value) versus the magnitude of change (log2 fold change) for each identified protein.[6]
-
Mandatory Visualization
The following diagram illustrates a general experimental workflow for assessing the cross-reactivity of a PROTAC BTK degrader.
Caption: Workflow for assessing PROTAC cross-reactivity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nurix Therapeutics Presents Data from Studies of Its Targeted Protein Degraders in B Cell Malignancies and Initiates Expansion of NX-2127 Phase 1b Trial in Diffuse Large B Cell Lymphoma and Mantle Cell Lymphoma Indications | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 4. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton Tyrosine Kinase Degraders: Current Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chayon.co.kr [chayon.co.kr]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PROTAC BTK Degrader-8
Disclaimer: A specific Safety Data Sheet (SDS) for PROTAC BTK Degrader-8 is not publicly available. The following guidelines are based on general best practices for the disposal of potent, research-grade chemical compounds and information available for other PROTAC molecules. Researchers, scientists, and drug development professionals must obtain and adhere to the compound-specific SDS provided by the supplier and consult with their institution's Environmental Health and Safety (EHS) office for definitive disposal procedures.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound intended for research use only. Adherence to these procedures is crucial for laboratory safety and environmental protection.
Pre-Disposal Checklist
Before beginning any disposal procedures, ensure the following are in place:
-
Obtain the specific Safety Data Sheet (SDS) for this compound from your supplier.
-
Consult your institution's Environmental Health and Safety (EHS) guidelines.
-
Have the necessary Personal Protective Equipment (PPE) readily available.
-
Designate a clearly labeled hazardous waste container.
-
Be aware of the location of the nearest chemical spill kit.
Summary of General Safety and Handling Data for Potent Research Compounds
The following table summarizes general handling and storage information. This data should be verified with the specific SDS for this compound.
| Parameter | Information |
| Hazards | Assumed to be a potent compound. May be harmful if swallowed, inhaled, or in contact with skin. Similar compounds can be toxic to aquatic life with long-lasting effects. |
| Storage (Powder) | Store at -20°C for long-term stability. |
| Storage (in Solution) | Follow supplier recommendations. Typically, store in a tightly sealed container at -80°C for up to six months or -20°C for shorter periods. |
| Incompatible Materials | Strong acids, strong bases, and strong oxidizing agents. |
Step-by-Step Disposal Procedures
Proper disposal of this compound is critical to prevent contamination and ensure safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated consumables such as weigh boats, pipette tips, and microfuge tubes should also be placed in this container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, bench paper, and cleaning materials, must be considered contaminated.
-
Dispose of these materials in a designated hazardous waste container.
-
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's approved hazardous waste disposal program.
-
Do not dispose of this chemical down the drain or in the general trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Containment: Prevent the spill from spreading.
-
For solid spills , carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills , absorb the material with a non-combustible absorbent material such as vermiculite, sand, or earth.
-
-
Cleanup:
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), and then wash the area thoroughly.
-
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow
Essential Safety and Logistics for Handling PROTAC BTK Degrader-8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PROTAC BTK Degrader-8. The following procedures are based on best practices for handling potent, novel chemical compounds in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are derived from information on similar PROTAC molecules and general laboratory safety standards.
Compound Properties
Quantitative data for this compound has been summarized from publicly available information.
| Property | Value | Source |
| Molecular Formula | C80H94F2N14O20P2 | PubChem |
| Molecular Weight | 1671.6 g/mol | PubChem |
| Exact Mass | 1670.62121176 Da | PubChem |
| Polar Surface Area | 456 Ų | PubChem |
| Rotatable Bond Count | 36 | PubChem |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The following PPE is recommended as a minimum requirement.
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with ANSI Z87.1 standards. Standard safety glasses do not offer sufficient protection against chemical splashes.[1][2][3] |
| Hand Protection | Use chemically resistant gloves, such as nitrile gloves. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, heavy-duty gloves.[1][2] |
| Body Protection | Wear a laboratory coat. Ensure it is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[1][2] |
| Respiratory Protection | Handle the solid compound and prepare stock solutions in a certified chemical fume hood to minimize inhalation risk.[1] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used.[3] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[2] |
Operational and Disposal Plans
Proper handling, storage, and disposal are critical to ensure personnel safety and maintain the integrity of the compound.
Receiving and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[4]
Handling and Weighing
-
Always handle the solid compound within a chemical fume hood.
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Use dedicated spatulas and weighing boats.
Spill Management
-
Small Spills: For small spills of the solid, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
-
Clean the spill area with a suitable solvent and then with soap and water.
Disposal Plan
-
Dispose of all waste materials (including contaminated PPE, empty vials, and unused compound) in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
The following are general protocols and should be adapted to specific experimental needs.
Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer or sonicator
Procedure:
-
Equilibrate the vial of solid this compound to room temperature in a fume hood.
-
Weigh the desired amount of the solid compound.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of the compound (Molecular Weight: 1671.6 g/mol ), you would add 59.8 µL of DMSO.
-
Vortex or sonicate the solution until the solid is completely dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store aliquots at -80°C.
In Vitro BTK Degradation Assay (Western Blot)
This protocol is to determine the efficacy of this compound in degrading BTK protein in a cell line (e.g., Mino cells).
Materials:
-
Mino cells (or other suitable cell line)
-
Cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-BTK, anti-loading control e.g., β-actin or GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at an appropriate density and allow them to adhere or stabilize overnight.[1]
-
Treatment Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO).[1]
-
Cell Treatment: Remove the old medium and add the medium containing different concentrations of this compound or the vehicle control. Incubate for the desired time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blot:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BTK and a loading control.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the percentage of BTK protein degradation at different concentrations of this compound.
Visual Workflow
The following diagram illustrates the standard workflow for handling a potent chemical compound like this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
